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  • Product: 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride
  • CAS: 1807939-75-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride

Foreword: The Strategic Value of the Cyclobutane Scaffold In the landscape of modern drug discovery, the pursuit of novel chemical space is paramount. Historically, medicinal chemists have often favored flat, aromatic st...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical space is paramount. Historically, medicinal chemists have often favored flat, aromatic structures. However, the introduction of three-dimensional (3D) scaffolds is a proven strategy to enhance metabolic stability, improve solubility, and unlock unique interactions with biological targets. The cyclobutane moiety, a strained four-membered ring, serves as an exemplary 3D pharmacophore, offering rigid, well-defined exit vectors for molecular elaboration.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride, a valuable building block for the development of next-generation therapeutics.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target compound is logically approached via a two-stage strategy. The core of this approach is the late-stage introduction of the amine functionality onto a pre-formed cyclobutane ring. This ensures a convergent and efficient synthesis.

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • Hydrochloride Salt Formation: The final product is the hydrochloride salt of the parent amine, formed via a standard acid-base reaction. This is a routine final step to enhance the compound's stability and aqueous solubility.

  • Primary Amine Formation: The primary amine is best installed via the reductive amination of a ketone precursor. This is a robust and widely used transformation in medicinal chemistry due to its high functional group tolerance and operational simplicity.[3]

  • Key Intermediate: The logical precursor is therefore 3-(3-fluorophenyl)cyclobutanone . The synthesis of this key intermediate is the foundational challenge of the overall protocol.

The overall synthetic pathway is visualized below.

Retrosynthesis Target 3-(3-Fluorophenyl)cyclobutan-1-amine HCl Amine 3-(3-Fluorophenyl)cyclobutan-1-amine Target->Amine HCl Addition Ketone 3-(3-Fluorophenyl)cyclobutanone Amine->Ketone Reductive Amination Precursors Synthesis Precursors (e.g., 3-Fluorostyrene) Ketone->Precursors [2+2] Cycloaddition Strategy

Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of the Key Intermediate: 3-(3-Fluorophenyl)cyclobutanone

The construction of the substituted cyclobutanone ring is the critical first stage. While multiple methods exist for forming cyclobutane rings, a [2+2] cycloaddition between an alkene and an allenoate offers a direct and efficient route to the required 1,3-substitution pattern.[4] This section outlines a robust protocol based on this established methodology.

Causality of Protocol Choices
  • Reaction Type: The thermal [2+2] cycloaddition between an allenoate and a terminal alkene is chosen for its reliability and straightforward execution to generate the cyclobutylidene ester intermediate.[4]

  • Starting Materials: 3-Fluorostyrene is selected as the alkene to introduce the desired 3-fluorophenyl moiety. Phenyl 2,3-butadienoate serves as the two-carbon component for the cycloaddition.

  • Intermediate Steps: The initial cycloaddition product is a cyclobutylidene acetate. This must be hydrolyzed to the corresponding enol, which will tautomerize to the thermodynamically more stable cyclobutanone. Ozonolysis followed by a reductive workup provides a reliable method to cleave the exocyclic double bond to yield the target ketone.

Experimental Protocol: 3-(3-Fluorophenyl)cyclobutanone

This protocol is presented in two steps: (A) [2+2] Cycloaddition and (B) Oxidative Cleavage.

Step A: Phenyl 2-(3-(3-fluorophenyl)cyclobutylidene)acetate Synthesis

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorostyrene (1.0 eq) and phenyl 2,3-butadienoate (1.1 eq).

  • Solvent: Add anhydrous toluene to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 110 °C (reflux) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is complete (typically 12-18 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The crude product can be purified by silica gel column chromatography.

Step B: Oxidative Cleavage to 3-(3-Fluorophenyl)cyclobutanone

  • Dissolution: Dissolve the purified product from Step A (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (typically a 9:1 ratio) in a flask equipped with a gas dispersion tube.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution. The reaction is complete when a persistent blue color indicates an excess of ozone.

  • Quenching: Purge the solution with nitrogen or oxygen gas to remove excess ozone until the blue color disappears.

  • Reductive Workup: Add dimethyl sulfide (DMS) (2.0 eq) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir for at least 4 hours.

  • Extraction: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 3-(3-fluorophenyl)cyclobutanone.[5]

ParameterValue
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
CAS Number 1080636-45-8
Appearance Typically a yellow to brown liquid
Table 1: Properties of 3-(3-Fluorophenyl)cyclobutanone.[5]

Stage 2: Synthesis of 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride

This stage involves the conversion of the ketone to the primary amine via reductive amination, followed by the formation of the final hydrochloride salt.

Causality of Protocol Choices
  • Reaction: One-pot direct reductive amination is selected for its efficiency, as it avoids the isolation of the unstable imine intermediate.[3]

  • Amine Source: Ammonium acetate is chosen as the source of ammonia. It also serves as a mild acid catalyst to promote the formation of the imine intermediate.[6]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[7] It is a mild and selective hydride donor that readily reduces the protonated imine (iminium ion) intermediate but is slow to react with the starting ketone.[8][9] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct. Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ offers a safer and equally effective alternative.[7][9]

  • Solvent: A non-protic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal for this reaction.

  • Salt Formation: Treatment of the purified free amine with hydrochloric acid in a suitable solvent like diethyl ether or methanol provides a straightforward method to precipitate the stable hydrochloride salt.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Workup & Purification cluster_3 Salt Formation A Charge reactor with 3-(3-fluorophenyl)cyclobutanone and Ammonium Acetate B Add solvent (DCE) and stir to dissolve A->B C Add NaBH(OAc)₃ in portions at RT B->C D Stir for 12-24h, monitoring by TLC/LC-MS C->D E Quench with aq. NaHCO₃ D->E Reaction Complete F Extract with DCM E->F G Dry, filter, and concentrate F->G H Purify free amine (Column Chromatography) G->H I Dissolve amine in Ether/MeOH H->I J Add HCl solution dropwise I->J K Filter and dry the precipitate J->K L Obtain final product: Amine Hydrochloride K->L

Sources

Exploratory

Physicochemical and Stability Profiling of 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride: A Privileged Scaffold in Drug Discovery

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD) and lead optimization, the transition from planar, two-dimensional aromatics to structurally rigid, three-dimensional scaffolds is paramount. 3-(3-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD) and lead optimization, the transition from planar, two-dimensional aromatics to structurally rigid, three-dimensional scaffolds is paramount. 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1807939-75-8) represents a highly optimized building block designed to address common pharmacokinetic liabilities[1]. By integrating a metabolically shielding fluorine atom, a conformationally restricting cyclobutane ring, and an amine hydrochloride salt form, this molecule offers an exceptional balance of lipophilicity, target affinity, and aqueous solubility.

This technical guide provides an in-depth analysis of the causality behind its structural design, alongside field-proven, self-validating protocols for evaluating its thermodynamic solubility and accelerated stability.

Structural Rationale & Physicochemical Causality

As a Senior Application Scientist, I approach molecule characterization not just by observing what a compound does, but by understanding why its atomic architecture dictates its behavior. The architecture of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride is a masterclass in rational drug design, relying on three synergistic components:

The "Metabolic Shielding" of the Fluorine Atom

The strategic placement of a fluorine atom at the meta (3-) position of the phenyl ring serves a dual purpose. First, the high electronegativity of fluorine draws electron density away from the aromatic system, significantly reducing its susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[2][3]. Second, the carbon-fluorine (C-F) bond acts as a bioisostere for a C-H or C-OH bond but possesses far greater bond dissociation energy, effectively acting as a "metabolic shield" that prolongs the compound's biological half-life without drastically increasing its steric bulk[3].

The 3D Puckered Geometry of the Cyclobutane Ring

Historically, drug libraries have been heavily biased toward flat, sp2-hybridized aromatic rings. The cyclobutane ring introduces a critical three-dimensional character (increasing the Fraction of sp3 carbons, or Fsp3)[4]. Due to ring strain, cyclobutane adopts a rigid, puckered conformation (~30° dihedral angle)[5][6]. This conformational restriction locks the attached amine and fluorophenyl groups into a specific vector, reducing the entropic penalty upon binding to a target protein and thereby improving target selectivity and potency[6][7].

The Amine Hydrochloride Salt Form

Free base primary amines are often lipophilic oils or low-melting solids prone to oxidation and poor aqueous solubility. Converting the cyclobutanamine into its hydrochloride (HCl) salt dramatically increases its crystal lattice energy and hydrophilicity. The protonated amine readily participates in ion-dipole interactions with water, ensuring rapid dissolution in physiological media, which is critical for oral bioavailability[8].

Solubility Profiling: Theory and Methodology

The pH-Solubility Profile and the Common-Ion Effect

The solubility of an amine hydrochloride salt is highly pH-dependent, governed by the Henderson-Hasselbalch equation. As the pH of the solvent drops below the amine's pKa (typically ~8.5–9.5 for cyclobutylamines), the molecule becomes fully ionized, and solubility theoretically increases. However, a critical causality to observe is the common-ion effect [8]. If the pH is lowered using hydrochloric acid (HCl), the excess chloride (Cl⁻) ions in the solution will suppress the dissolution of the amine hydrochloride salt due to the solubility product constant ( Ksp​ ). Therefore, maximum solubility ( pHmax​ ) is often observed at mildly acidic conditions (pH 4–5) rather than at pH 1.2[8].

Protocol: Thermodynamic Shake-Flask Solubility Determination

To establish a self-validating solubility profile, we utilize the gold-standard shake-flask method, which ensures true thermodynamic equilibrium is reached, unlike kinetic solvent-shift assays.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare standard USP buffers at pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (PBS).

  • Solid Addition: Weigh approximately 10 mg of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride into glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial to create a visibly supersaturated suspension.

  • Equilibration: Seal the vials and agitate on a thermostatic shaker at 37°C ± 0.5°C at 300 rpm for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately and analyze via LC-MS/MS or HPLC-UV against a validated calibration curve.

  • Validation Check: Measure the final pH of the supernatant. If the pH has shifted by more than 0.1 units due to the buffering capacity of the API, record the final pH as the true equilibrium pH.

SolubilityWorkflow Start Excess API Added (Supersaturation) Buffer Buffer Equilibration (pH 1.2 - 7.4, 37°C) Start->Buffer Incubate Shake-Flask Incubation (24 - 48 hrs) Buffer->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze LC-MS/MS Quantification Separate->Analyze

Workflow for thermodynamic solubility determination via the shake-flask method.

Stability Profiling: Theory and Methodology

Degradation Pathways

The rigid cyclobutane core and the fluorinated aromatic ring are highly resistant to thermal and hydrolytic degradation. The primary stability liabilities for this molecule are:

  • Hygroscopicity: Hydrochloride salts can be deliquescent at high relative humidity (RH), absorbing atmospheric moisture which can lead to a phase transition from a crystalline solid to a sticky hydrate or oil.

  • Oxidation: While the HCl salt protects the primary amine, trace metal impurities or extreme oxidative stress could theoretically lead to N-oxidation or deamination.

Protocol: ICH Q1A(R2) Accelerated Stability Testing

To ensure the compound is suitable for long-term storage and formulation, stability testing must adhere strictly to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[9][10].

Step-by-Step Workflow:

  • Packaging: Place 50 mg aliquots of the API into double polyethylene bags, tied off, and placed inside a high-density polyethylene (HDPE) drum or sealed glass vial (simulating commercial packaging).

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10].

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[10].

  • Sampling Intervals: Pull samples at Time 0, 1 month, 3 months, and 6 months[10].

  • Analytical Assays:

    • Visual Inspection: Check for color changes or deliquescence.

    • HPLC Assay & Related Substances: Quantify the remaining intact API and monitor for the emergence of new chromatographic peaks (degradants).

    • Karl Fischer Titration: Measure water content to assess hygroscopicity.

    • X-Ray Powder Diffraction (XRPD): Verify that the polymorphic form has not shifted due to heat or moisture.

StabilityLogic ICH ICH Q1A(R2) Guidelines Accelerated Accelerated Storage (40°C ± 2°C / 75% RH ± 5%) ICH->Accelerated LongTerm Long-Term Storage (25°C ± 2°C / 60% RH ± 5%) ICH->LongTerm Timepoints Sampling: 0, 1, 3, 6 Months Accelerated->Timepoints LongTerm->Timepoints Assays Analysis: HPLC, Karl Fischer, XRPD Timepoints->Assays

ICH Q1A(R2) compliant stability testing protocol for pharmaceutical scaffolds.

Quantitative Data Summary

The following table synthesizes the expected physicochemical parameters for 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride, based on structural calculations and empirical profiling of analogous cyclobutanamine scaffolds.

ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₁₀H₁₂FN·HClDetermines mass-to-charge ratio (m/z) in MS.
Molecular Weight 201.67 g/mol [1]Ideal low-molecular-weight fragment for FBDD.
Appearance White to off-white crystalline solidIndicates high purity and stable crystal lattice.
Estimated pKa (Amine) ~8.5 – 9.5Basic amine; fully protonated at physiological pH (7.4).
LogP (Free Base) ~2.1Optimal lipophilicity for membrane permeability.
Aqueous Solubility (pH 4.5) > 30 mg/mLHigh solubility due to HCl salt formation.
Aqueous Solubility (pH 1.2) ~ 10 - 15 mg/mLReduced relative to pH 4.5 due to the Cl⁻ common-ion effect.
Thermal Stability Stable up to >150°C (Melting/Decomp)Suitable for standard pharmaceutical processing (e.g., milling).

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library National Institutes of Health (NIH) / PMC URL:[Link]

  • Roles of Fluorine in Drug Design and Drug Action Letters in Drug Design & Discovery / SDI Article URL: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates National Institutes of Health (NIH) / PMC URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH) / PMC URL:[Link]

  • Salt Formation to Improve Drug Solubility Advanced Drug Delivery Reviews / USPTO URL: [Link]

Sources

Foundational

Engineering the Future of Bioisosteres: Discovery and Synthesis of Novel Fluorinated Cyclobutanamines

Executive Summary The integration of fluorine into sp³-rich three-dimensional scaffolds represents a cornerstone of modern medicinal chemistry. Among these, fluorinated cyclobutanamines have emerged as highly versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into sp³-rich three-dimensional scaffolds represents a cornerstone of modern medicinal chemistry. Among these, fluorinated cyclobutanamines have emerged as highly versatile bioisosteres for phenyl rings and saturated heterocycles. By strategically combining the conformational rigidity of the cyclobutane ring with the profound stereoelectronic effects of fluorine, drug discovery professionals can fine-tune lipophilicity, modulate amine basicity, and block metabolic liabilities. This whitepaper provides an in-depth technical analysis of the rational design, physicochemical profiling, and synthetic methodologies driving the discovery of novel fluorinated cyclobutanamine compounds.

The Bioisosteric Paradigm: Why Fluorinated Cyclobutanamines?

In contemporary drug design, nearly half of all structural modifications involve the targeted incorporation of fluorine atoms [[1]](). The cyclobutane scaffold itself is distinguished by its unique three-dimensional conformation and electrostatic characteristics, making it a premier bioisostere for ethane, pyrrolidine, piperidine, and aromatic rings [[1]]().

When an amine functionality is introduced to this fluorinated ring, it creates a "magic methyl" or "phenyl-like" replacement that is highly relevant for central nervous system (CNS) and oncology targets. The strong electron-withdrawing character of fluoroalkyl groups (e.g., -F, -CF2H, -CF3) significantly alters the basicity of the adjacent amine, which is critical for optimizing membrane permeability and mitigating hERG toxicity [[2]]().

Physicochemical Profiling & Quantitative Data

As application scientists, we do not merely synthesize molecules; we engineer them to overcome ADME/Tox bottlenecks. Aliphatic amines often possess a pKa > 9.5, rendering them highly ionized at physiological pH (7.4), which severely limits passive lipid bilayer diffusion. The strategic placement of fluorine atoms on the cyclobutane ring exerts a through-bond inductive effect that systematically attenuates amine basicity.

Table 1: Physicochemical Impact of Fluorination on Cyclobutanamines

Compound ScaffoldRepresentative pKaRepresentative LogPPharmacological & Structural Impact
Cyclobutanamine ~9.60.52Baseline aliphatic amine; highly ionized at pH 7.4.
3-Fluorocyclobutanamine ~8.80.65Inductive pKa lowering; improved passive permeability.
3,3-Difluorocyclobutanamine ~8.10.85Optimal basicity attenuation; blocks CYP450 metabolism.
3-(Trifluoromethyl)cyclobutanamine ~7.41.20Strong electron withdrawal; high lipophilicity and stability.

Note: Values are representative medians derived from physicochemical profiling of functionalized fluorinated cycloalkanes.

Synthetic Methodologies & Workflows

Historically, synthesizing fluorinated cyclobutanes relied heavily on deoxyfluorination, a method severely hampered by narrow substrate scope, low efficiency, and unwanted ring-opening or elimination reactions (e.g., loss of HF) [[1]]().

Recent breakthroughs have diversified the synthetic toolkit. For instance, the use of difluoromethylene cyclobutyl sulfonium salts (CB-DFASs) allows for the chemodivergent synthesis of difluoroalkylated cyclobutanes under mild conditions 1. Additionally, transition-metal catalysis, such as cobalt-catalyzed asymmetric hydrogenation of fluorinated cyclobutenoic acids, now enables the preparation of highly enantioenriched bis(difluoro)-substituted cyclobutanes 3.

For late-stage functionalization, 3-fluorocyclobutane-1-carbaldehyde serves as a premier building block. Its reactive aldehyde handle allows for the facile introduction of diverse amine groups via reductive amination [[4]]().

Synthetic workflow for 3-fluorocyclobutylmethylamines via reductive amination.

Standardized Protocol: Chemodivergent Reductive Amination

This protocol details the synthesis of 3-fluorocyclobutylmethylamines. It is engineered as a self-validating system , ensuring that intermediate formation and final product basicity are chemically verified during the workflow.

Step 1: Reagent Preparation & Iminium Formation

  • Action: To a stirred solution of 3-fluorocyclobutane-1-carbaldehyde (1.0 eq) in anhydrous dichloroethane (DCE), add the desired primary or secondary amine (1.05 eq). Add glacial acetic acid (0.1 eq).

  • Causality: The electron-withdrawing fluorine atom subtly deactivates the cyclobutane system via inductive pull. Mild acid catalysis (AcOH) is critical to protonate the carbonyl oxygen, accelerating nucleophilic attack and driving the dehydration step to form the iminium ion without degrading the strained four-membered ring 4.

Step 2: Selective Reduction

  • Action: Stir the mixture at room temperature for 1 hour. Carefully add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Causality: NaBH(OAc)3 is explicitly chosen over harsher reductants like NaBH4. It is a milder hydride source that selectively reduces the transient iminium ion without prematurely reducing any unreacted starting aldehyde to the corresponding alcohol, thereby maximizing the amine yield 4.

Step 3: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction via LC-MS after 2-4 hours.

  • Validation: The complete disappearance of the aldehyde mass peak (M+1) and the emergence of the secondary/tertiary amine mass peak serves as an internal checkpoint confirming quantitative conversion before quenching.

Step 4: Acid-Base Extraction Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with 1M HCl. Discard the organic layer (containing neutral impurities). Basify the aqueous layer with 2M NaOH to pH > 10, then extract with dichloromethane (DCM).

  • Validation: This acid-base extraction physically validates the chemical nature of the product. Only the successfully formed basic cyclobutanamine will partition into the acidic aqueous layer and subsequently be recovered upon basification, self-correcting for any non-basic byproducts.

Pharmacological Applications: Target Engagement

Fluorinated cyclobutanamines are highly privileged structures for engaging G protein-coupled receptors (GPCRs) and various kinase targets. The three-dimensional projection of the cyclobutane ring allows the amine vector to perfectly align with conserved aspartate residues in GPCR binding pockets, while the fluorine atom often engages in multipolar interactions with backbone amides or acts as a metabolic shield against oxidative dealkylation 4.

GPCR signaling cascade modulated by fluorinated cyclobutanamine ligands.

Conclusion

The discovery and synthesis of novel fluorinated cyclobutanamines represent a masterclass in rational drug design. By leveraging advanced synthetic reagents like CB-DFASs and robust methodologies like chemodivergent reductive amination, medicinal chemists can efficiently access these highly strained, functionalized rings. The resulting compounds offer unparalleled control over physicochemical properties, cementing their status as indispensable building blocks in the pursuit of next-generation therapeutics.

References

1.[1] Title: Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes Source: Chemical Science (PMC / NIH) URL:

2.[2] Title: Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs Source: Chemistry - An Asian Journal (PMC / NIH) URL:

3.[4] Title: The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols Source: Benchchem URL:

4.[3] Title: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative Source: Organometallics (ACS Publications) URL:

Sources

Exploratory

Initial Investigation into the Pharmacology of Fluorinated Cyclobutanamines

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary The landscape of medicinal chemistry is driven by the continuous demand for novel molecular scaffolds that can over...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of medicinal chemistry is driven by the continuous demand for novel molecular scaffolds that can overcome the multifaceted challenges of drug design—specifically optimizing target affinity while enhancing metabolic stability. Recently, fluorinated cyclobutanamines have emerged as highly strategic bioisosteres. By combining the unique conformational rigidity of the four-membered carbocycle with the stereoelectronic effects of fluorine, these building blocks offer unprecedented control over a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This whitepaper details the structural rationale, pharmacological impact, and validated experimental methodologies for integrating fluorinated cyclobutanamines into modern drug discovery pipelines.

Structural Rationale: The Bioisosteric Power of Fluorinated Cyclobutanamines

Conformational Rigidity and Ring Strain

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a1[1]. This inherent strain, combined with its puckered, non-planar conformation, provides a unique three-dimensional vector for directing pharmacophores into deep hydrophobic binding pockets. Unlike flat aromatic rings, the cyclobutane scaffold reduces molecular planarity, a key factor correlated with improved clinical success rates.

Stereoelectronic Tuning via Fluorination

The strategic incorporation of fluorine atoms—specifically via -CH₂F, -CHF₂, and -CF₃ groups—exerts a profound stereoelectronic influence. Due to fluorine's high electronegativity, the basicity of the adjacent cyclobutanamine nitrogen is attenuated. Research demonstrates that2[2]. Lowering the pKa of an amine often increases the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.

Metabolic Resistance

The carbon-fluorine bond is exceptionally strong, making highly fluorinated groups (like -CF₃)3[3]. By strategically placing fluorine atoms at primary sites of oxidative metabolism, medicinal chemists can significantly prolong a drug's half-life and reduce the formation of toxic reactive metabolites.

Mechanism F_Subst Fluorine Substitution (-CF3, -CHF2, -CH2F) Electroneg High Electronegativity F_Subst->Electroneg Lipophil Increased Lipophilicity F_Subst->Lipophil Steric Strong C-F Bond F_Subst->Steric pKa Decreased Amine pKa (Reduced Basicity) Electroneg->pKa Perm Enhanced Membrane Permeability Lipophil->Perm Metab CYP450 Metabolic Resistance Steric->Metab Target Improved Pharmacological Efficacy & Bioavailability pKa->Target Perm->Target Metab->Target

Mechanistic pathway illustrating how fluorine substitution enhances pharmacological efficacy.

Pharmacological Profiling & Target Binding

The pharmacological utility of fluorinated cyclobutanamines is best illustrated through their application in neuropharmacology. In the development of muscarinic acetylcholine receptor subtype 4 (M4) positive allosteric modulators (PAMs), researchers utilized a "tie-back" strategy to optimize tricyclic cores. It was observed that minor modifications, such as4[4].

This increase in potency is directly linked to the fluorinated cyclobutane's ability to fill hydrophobic pockets more efficiently than its non-fluorinated counterparts, while simultaneously resisting rapid hepatic clearance.

Quantitative Data: Physicochemical Shifts

The table below summarizes the monotonic shifts in physicochemical properties observed when cyclobutanamines are functionalized with varying degrees of fluorine.

Compound ScaffoldSubstituentRepresentative pKaRepresentative LogPMetabolic Stability (CYP450)
CyclobutanamineNone~9.60.8Low
3-(Fluoromethyl)cyclobutanamine-CH₂F~8.81.1Moderate
3-(Difluoromethyl)cyclobutanamine-CHF₂~7.71.5High
3-(Trifluoromethyl)cyclobutanamine-CF₃~6.52.0Very High

Data Note: Values reflect the monotonic physicochemical trends established during the 2[2].

Experimental Protocols: Synthesis & ADMET Screening

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step: synthesis utilizes specific reagents to control diastereomeric outcomes, while ADMET screening employs internal standards to guarantee analytical accuracy.

Protocol 1: Nucleophilic Fluorination of Cyclobutane Precursors

To access -CH₂F and -CHF₂ derivatives,5[5] is the preferred methodology due to its high functional group tolerance.

  • Substrate Preparation: Dissolve the appropriate cis- or trans-diastereomeric cyclobutane precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced side reactions.

  • Fluorination: Cool the reaction vessel to 0 °C. Add Morph-DAST (1.5 eq) dropwise. Causality: The low temperature controls the exothermic fluorination process, minimizing ring-opening or elimination byproducts.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor progression via LC-MS. The reaction is complete when the precursor mass is fully consumed (typically 4-6 hours).

  • Workup & Quenching: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Isolate the fluoroalkyl cyclobutanamine using silica gel column chromatography (Hexanes/EtOAc gradient). Verify purity (>95%) via ¹⁹F-NMR and LC-MS.

(Note: For -CF₃ derivatives, the 5[5] is utilized instead of direct nucleophilic fluorination).

Protocol 2: High-Throughput ADMET Profiling (CYP450 Stability)

To validate the metabolic resistance imparted by the fluorine atoms, a human liver microsome (HLM) stability assay is required.

  • Incubation Setup: Prepare a 1 μM solution of the fluorinated cyclobutanamine in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential cofactor for CYP450-mediated oxidative metabolism.

  • Aliquot Sampling (Self-Validation): Withdraw 50 μL aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Warfarin). Causality: The internal standard ensures that any variations in LC-MS/MS injection volume or ionization efficiency are normalized.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining parent compound against time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) to quantify metabolic stability.

Workflow A Cyclobutane Precursors B Nucleophilic Fluorination (TMAF/Morph-DAST) A->B Synthesis C Fluoroalkyl Cyclobutanamines B->C Yield D Physicochemical Profiling (pKa, LogP) C->D Screening E ADMET Assays (CYP450 Stability) D->E Validation

Workflow for the synthesis and ADMET profiling of fluorinated cyclobutanamines.

Conclusion

The initial investigation into the pharmacology of fluorinated cyclobutanamines reveals a highly versatile toolkit for modern drug discovery. By leveraging the unique strain and puckered geometry of the cyclobutane ring alongside the profound stereoelectronic effects of fluorine, medicinal chemists can precisely tune pKa, increase lipophilicity, and shield vulnerable molecular sites from CYP450 oxidation. The integration of these building blocks, supported by robust nucleophilic fluorination methodologies, represents a critical advancement in the pursuit of highly efficacious and metabolically stable therapeutics.

References

  • ResearchGate. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.[Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates.[Link]

  • PMC. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.[Link]

  • PMC. Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the N-alkylation of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride, a valuable building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry. The protocol focuses on reductive amination, a robust and versatile method for the selective formation of secondary amines. This guide is designed to provide not only a step-by-step procedure but also the underlying scientific principles to empower researchers to adapt and troubleshoot the methodology for their specific needs.

Introduction: The Significance of N-Alkylated Cyclobutylamines

N-alkylated amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The cyclobutane ring, a "bioisostere" for larger or more flexible groups, can impart unique conformational constraints and metabolic stability to a molecule. Specifically, derivatives of 3-(3-Fluorophenyl)cyclobutan-1-amine are of significant interest in drug discovery due to the favorable properties conferred by the fluorophenyl and cyclobutyl moieties. The N-alkylation of this primary amine is a key step in the synthesis of diverse libraries of compounds for screening and lead optimization.

Direct alkylation of primary amines with alkyl halides often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts, which can be challenging to separate.[1][2] Reductive amination, on the other hand, offers a more controlled and efficient one-pot synthesis of secondary amines from primary amines and carbonyl compounds.[3][4] This method proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired amine.[5]

This application note will detail a reliable protocol for the N-alkylation of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[6][7][8]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of 3-(3-Fluorophenyl)cyclobutan-1-amine with an aldehyde or ketone in the presence of a reducing agent to form the corresponding N-alkylated secondary amine.

Overall Reaction:

The reaction proceeds via a two-step, one-pot mechanism:

  • Imine/Iminium Ion Formation: The primary amine reacts with the carbonyl group of the aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[9]

  • Reduction: A hydride-based reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the imine or iminium ion to the corresponding secondary amine.[10][11]

Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine R¹-NH₂ Hemiaminal R¹-NH-CH(OH)R² Amine->Hemiaminal + Carbonyl Carbonyl O=CHR² Imine R¹-N=CHR² Hemiaminal->Imine - H₂O SecondaryAmine R¹-NH-CH₂R² Imine->SecondaryAmine + [H⁻] ReducingAgent [H⁻] (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is a general procedure that can be adapted for various aldehydes and ketones.

Materials and Reagents
  • 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure

Caption: Experimental Workflow for N-Alkylation.

  • Preparation of the Free Amine: To a round-bottom flask under an inert atmosphere, add 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride (1.0 eq.). Dissolve it in anhydrous DCE or THF (approximately 0.1 M concentration). To this suspension, add triethylamine (1.1 eq.) or another non-nucleophilic base dropwise. Stir the mixture at room temperature for 15-30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.

  • Imine Formation: To the mixture containing the free amine, add the desired aldehyde or ketone (1.1-1.2 eq.). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, this step may require a longer duration or gentle heating. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]

  • Reduction: To the stirred solution containing the imine, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 3-24 hours. Monitor the disappearance of the starting materials and the formation of the product by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated secondary amine.[13]

Data Presentation

Table 1: Representative Reaction Parameters
EntryCarbonyl Compound (R-CHO/R₂CO)EquivalentsReducing AgentSolventTime (h)Expected Yield
1Benzaldehyde1.1NaBH(OAc)₃ (1.5 eq.)DCE12High
2Acetone1.2NaBH(OAc)₃ (1.5 eq.)THF18Good-High
3Cyclohexanone1.2NaBH(OAc)₃ (1.5 eq.)DCE16High
4Isobutyraldehyde1.1NaBH(OAc)₃ (1.5 eq.)THF10Good

Yields are qualitative estimates based on general outcomes for reductive amination reactions and may vary.

Expertise & Experience: The "Why" Behind the Protocol

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent for one-pot reductive aminations for several reasons. It is a milder reducing agent than sodium borohydride and will not readily reduce the starting aldehyde or ketone.[11] Its reaction rate for the reduction of iminium ions is much faster than for carbonyls, allowing for the one-pot procedure.[6] Unlike sodium cyanoborohydride, it is non-toxic.[10]

  • Solvent Selection: 1,2-Dichloroethane (DCE) is often the preferred solvent as it is aprotic and reactions are generally faster in DCE compared to THF.[7][8]

  • Handling the Hydrochloride Salt: The starting material is an amine salt. The amine must be in its free base form to act as a nucleophile. A non-nucleophilic base like triethylamine or diisopropylethylamine is added to neutralize the HCl without competing in the reaction.

  • Control of Stoichiometry: A slight excess of the carbonyl compound is used to ensure complete consumption of the primary amine. A larger excess of the reducing agent is used to drive the reduction of the imine to completion.

  • Preventing Over-Alkylation: Reductive amination is generally selective for mono-alkylation. However, if the newly formed secondary amine is particularly reactive and the starting aldehyde is unhindered, a small amount of the tertiary amine by-product may form. This can often be minimized by using a stoichiometry of close to 1:1 for the amine and carbonyl and by adding the reducing agent promptly after imine formation.

Trustworthiness: A Self-Validating System

To ensure the success and reproducibility of this protocol, it is crucial to incorporate analytical checkpoints.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential. For TLC, staining with ninhydrin can be used to visualize the primary amine starting material (which gives a characteristic color), while the secondary amine product will show a different color or require a different stain (e.g., potassium permanganate). LC-MS is invaluable for tracking the disappearance of starting material masses and the appearance of the product mass.

  • Product Characterization: The identity and purity of the final N-alkylated product should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the product, showing the incorporation of the new alkyl group and the characteristic signals for the 3-(3-Fluorophenyl)cyclobutane moiety.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

By following these analytical procedures, a researcher can have high confidence in the outcome of the synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclobutyl amine derivatives. EP1888523B1.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Organic Chemistry. [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines. US3864402A.
  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9474-9477. [Link]

Sources

Application

APPLICATION NOTE: 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride in 3D Scaffold Drug Design

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Strategic Rationale for Scaffold Selection Modern medicinal chemistry is increasingly shifting away from planar, sp2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Strategic Rationale for Scaffold Selection

Modern medicinal chemistry is increasingly shifting away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures to improve pharmacokinetic properties—a paradigm known as "escaping from flatland." The cyclobutane ring, despite its high strain energy (26.3 kcal/mol), exhibits remarkable chemical inertness and metabolic stability[1].

When functionalized as 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride , this scaffold offers a unique puckered conformation that projects pharmacophores in a highly controlled 3D vector space[2]. The scaffold is supplied as a hydrochloride salt to prevent the oxidative degradation and carbamate formation (via atmospheric CO2 absorption) that commonly afflict free primary amines, ensuring extended shelf-life and stoichiometric precision during library synthesis.

Mechanistic Insights into Target Binding

The architectural components of this scaffold are deliberately chosen to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties):

  • The Cyclobutane Core (Conformational Restriction): The cyclobutane ring acts as a rigid, puckered "butterfly" spacer. Unlike flexible alkyl chains, it restricts conformational degrees of freedom, significantly reducing the entropic penalty upon target binding. It serves as a superior bioisostere for phenyl rings, offering similar spatial occupation but with enhanced aqueous solubility due to its 3D character[1].

  • The 3-Fluorophenyl Motif (Metabolic Shielding): The introduction of fluorine at the meta position serves a dual purpose. First, it modulates the electron density of the aromatic ring without introducing significant steric bulk (fluorine van der Waals radius is 1.47 Å, closely mimicking hydrogen at 1.20 Å). Second, it directly blocks a primary site of Cytochrome P450 (CYP450) mediated aromatic oxidation, thereby increasing the molecule's metabolic half-life[3].

  • The Primary Amine (Growth Vector): The amine serves as the primary vector for synthetic diversification, allowing rapid fragment growth via amide coupling, reductive amination, or sulfonylation to target specific protein microenvironments (e.g., kinase hinge regions or protease active sites).

Physicochemical & Structural Profiling

Summarized below are the core physicochemical parameters of the unfunctionalized scaffold, demonstrating its ideal starting profile for Fragment-Based Drug Discovery (FBDD) and lead optimization.

PropertyValueMedicinal Chemistry Rationale / Impact
Molecular Weight (HCl Salt) 201.66 g/mol Low MW provides ample "molecular weight budget" for further functionalization while strictly adhering to Lipinski's Rule of 5.
Fraction sp3 (Fsp3) 0.40High sp3 character disrupts planar π−π stacking in the solid state, directly improving aqueous solubility and reducing off-target promiscuity.
TPSA 26.02 ŲHighly lipophilic baseline. Ideal for CNS penetrance (requires < 90 Ų) prior to further functionalization.
Ring Strain Energy ~26.3 kcal/molThe inherent strain locks the ring into a puckered conformation, preventing the scaffold from adopting a flat geometry[1].

Synthetic Diversification Workflows

The primary amine of the cyclobutane scaffold allows for divergent synthetic pathways, enabling the rapid generation of focused libraries.

ScaffoldWorkflow Core 3-(3-Fluorophenyl) cyclobutan-1-amine HCl FreeBase Free-Basing (DIPEA / TEA) Core->FreeBase Base Addition Amide Amide Coupling (HATU / EDC) FreeBase->Amide RedAm Reductive Amination (NaBH(OAc)3) FreeBase->RedAm Sulfon Sulfonylation (R-SO2Cl) FreeBase->Sulfon Kinase Kinase Inhibitors (H-bond Acceptor) Amide->Kinase Vector 1 GPCR GPCR Ligands (Basic Center) RedAm->GPCR Vector 2 Protease Protease Inhibitors (Transition State Mimic) Sulfon->Protease Vector 3

Figure 1: Workflow for the synthetic diversification of the cyclobutanamine scaffold in drug design.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems . Every step includes a causality rationale and an analytical checkpoint.

Protocol A: HATU-Mediated Amide Coupling (Library Generation)

This protocol describes the attachment of a generic carboxylic acid to the cyclobutane scaffold. HATU is selected over EDC/HOBt due to its superior efficiency with sterically hindered or puckered amines.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq).

    • Causality: 3.0 eq of DIPEA is strictly required: 1.0 eq to deprotonate the acid, 1.0 eq to neutralize the scaffold's HCl salt (added later), and 1.0 eq to maintain the basic environment required for the generation of the active HOAt ester.

  • Validation Checkpoint 1: Stir for 15 minutes at room temperature. Analyze a 5 µL aliquot via LC-MS. Self-Validation: Do not proceed until the active ester mass is observed. This prevents unreacted acid from complicating downstream purification.

  • Scaffold Addition: Add 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride (1.0 eq) directly to the activation mixture as a solid. Stir for 2–4 hours at room temperature.

  • Reaction Quench & Extraction: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3 (3x) and brine (1x).

    • Causality: The NaHCO3 wash is critical; it selectively partitions the water-soluble HATU byproducts (e.g., tetramethylurea) and any trace unreacted acid into the aqueous layer, ensuring high crude purity.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4.

    • Causality: Avoid MgSO4, as its slightly acidic surface can occasionally trap basic nitrogen-containing compounds, reducing the isolated yield. Filter and concentrate in vacuo.

Protocol B: Selective Reductive Amination

This protocol generates secondary amines, preserving a basic nitrogen center often required for GPCR or ion channel targeting.

Step-by-Step Methodology:

  • Imine Formation: Suspend 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add Triethylamine (TEA) (1.1 eq) to free-base the scaffold, followed by the target aldehyde (1.0 eq). Add anhydrous MgSO4 (2.0 eq) as a desiccant.

    • Causality: Water is a byproduct of imine formation. The addition of MgSO4 drives the equilibrium forward, which is essential for sterically hindered cyclobutylamines.

  • Validation Checkpoint 2: Stir at room temperature for 4 hours. Analyze via TLC (Ninhydrin stain). Self-Validation: The disappearance of the primary amine spot confirms complete imine formation. Do not add the reducing agent until this is confirmed , otherwise, the aldehyde will be prematurely reduced to an alcohol.

  • Reduction: Filter off the MgSO4. To the filtrate, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated iminium ion over any residual aldehyde.

  • Workup: Quench the reaction with 1N NaOH (equal volume) and stir vigorously for 15 minutes to break down boron complexes. Extract with DCM, dry over Na2SO4, and concentrate.

References

  • Benchchem. (n.d.). 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans - Benchchem: Medicinal Chemistry. Retrieved from 3

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Retrieved from 1

  • Dwight, T. A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from 2

Sources

Method

Application Notes &amp; Protocols for Chemical Library Synthesis Utilizing 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

Abstract The quest for novel therapeutic agents is profoundly dependent on the exploration of diverse chemical space. The design and synthesis of focused chemical libraries around privileged scaffolds are a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel therapeutic agents is profoundly dependent on the exploration of diverse chemical space. The design and synthesis of focused chemical libraries around privileged scaffolds are a cornerstone of modern drug discovery. This guide provides a comprehensive framework for constructing a chemical library using 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride, a building block of significant interest. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the fluorophenyl moiety, make this scaffold a valuable starting point for generating molecules with favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This document details two robust, high-throughput synthetic protocols—amide coupling and reductive amination—and outlines subsequent purification and quality control workflows designed for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Fluorinated Cyclobutane Scaffold

Chemical libraries, diverse collections of small molecules, are fundamental tools for identifying "hit" compounds in high-throughput screening (HTS) campaigns.[4][5] The quality and diversity of these libraries directly impact the success of drug discovery programs. Rather than relying on sheer numbers, modern library design often focuses on decorating core scaffolds that possess desirable drug-like properties.

The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable characteristics such as metabolic stability, improved potency, and optimized selectivity by providing a rigid, three-dimensional exit vector for substituents.[2][3] Its puckered conformation is distinct from more flexible cycloalkanes or planar aromatic rings, offering unique opportunities to explore protein binding pockets.[3]

The selected building block, 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride, combines this advantageous scaffold with two other key features:

  • Primary Amine Handle: The primary amine serves as a versatile reactive site, enabling a wide array of well-established chemical transformations to build diversity into the library.[6]

  • 3-Fluorophenyl Group: The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, often leading to improved absorption, distribution, metabolism, and excretion (ADMET) profiles.[1][7]

This guide provides the scientific rationale and step-by-step protocols for leveraging this building block to rapidly generate a library of novel chemical entities.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is critical for reaction optimization and downstream analysis.

PropertyValueSource
Compound Name 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochlorideInternal
CAS Number 1807939-75-8[8]
Molecular Formula C₁₀H₁₃ClFN[8]
Molecular Weight 201.67 g/mol [8]
Canonical SMILES C1C(CC1N)C2=CC(=CC=C2)F.Cl[9]
InChI Key XSLDMMJERZWYLX-UHFFFAOYSA-N[10]
Predicted XlogP 1.7[10]
Appearance White to off-white powder/solidTypical

Overall Library Synthesis and Analysis Workflow

The strategy hinges on using the primary amine of the core scaffold as a point of diversification. Two highly reliable and automatable reaction classes, amide coupling and reductive amination, are employed to couple a diverse set of carboxylic acids or carbonyl compounds, respectively. The resulting crude products are then subjected to a parallel purification and quality control pipeline to ensure the integrity of the library for biological screening.

Library_Workflow cluster_Synthesis PART 1: Parallel Synthesis cluster_Amide Route A: Amide Coupling cluster_Reductive Route B: Reductive Amination cluster_Purification PART 2: Purification & QC Start 3-(3-Fluorophenyl)cyclobutan-1-amine (Free Base) AmideRxn Amide Coupling (e.g., HATU, DIPEA) Start->AmideRxn ReductiveRxn Reductive Amination (e.g., STAB) Start->ReductiveRxn Acids Diverse Carboxylic Acids (R-COOH) Acids->AmideRxn Crude Crude Product Library (96-well plate format) AmideRxn->Crude Carbonyls Diverse Aldehydes/Ketones (R-CHO / R-CO-R') Carbonyls->ReductiveRxn ReductiveRxn->Crude Purify Mass-Directed Preparative HPLC Crude->Purify QC Quality Control Analysis (LC-MS, NMR) Purify->QC Final Purified Library Plate (for Bio-Screening) QC->Final

Caption: High-level workflow for chemical library generation.

Protocol 1: Parallel Amide Coupling Synthesis

Principle of the Method: Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry.[11] This protocol utilizes a modern coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid partner to form a highly reactive acyl-pyridinium species. This intermediate readily reacts with the primary amine of our core building block to form the desired amide. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the hydrochloride salt of the starting amine and to scavenge the acid produced during the reaction without competing in the coupling.[12] This method is highly efficient and tolerant of a wide range of functional groups, making it ideal for library synthesis.[12]

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution (96-well plate) cluster_workup Workup AmineStock Stock Solution: 3-(3-Fluorophenyl)cyclobutan-1-amine + DIPEA in DMF DispenseAmine Dispense Amine/Base Solution AmineStock->DispenseAmine AcidPlate Source Plate: Carboxylic Acids in DMF DispenseAcid Dispense Acid Solution AcidPlate->DispenseAcid HATUStock Stock Solution: HATU in DMF DispenseHATU Dispense HATU Solution & Incubate HATUStock->DispenseHATU DispenseAcid->DispenseHATU DispenseHATU->DispenseAmine React Seal & Incubate (e.g., 25°C, 16h) DispenseAmine->React Quench Aqueous Workup or SPE React->Quench Dry Evaporate Solvent Quench->Dry CrudeProduct Crude Amide Library Dry->CrudeProduct

Caption: Workflow for parallel amide coupling synthesis.

Detailed Step-by-Step Methodology:

  • Pre-Reaction Setup:

    • Free-Basing (Optional but Recommended): While DIPEA can be used in situ, for consistency, it is advisable to prepare a stock of the free-base amine. Dissolve 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over sodium sulfate, filter, and evaporate to yield the free-base oil.

    • Amine Stock Solution: Prepare a 0.2 M solution of the free-base amine and a 0.6 M solution of DIPEA in anhydrous Dimethylformamide (DMF). Causality: The excess base ensures complete neutralization and drives the reaction forward.

    • Carboxylic Acid Source Plate: In a 96-well plate, dispense 50 µL of 0.2 M solutions of 96 diverse carboxylic acids in anhydrous DMF (10 µmol each).

    • Coupling Agent Stock: Prepare a 0.22 M solution of HATU in anhydrous DMF. Causality: A slight excess of the coupling agent ensures full activation of the carboxylic acid.

  • Reaction Execution (in a 96-well reaction block):

    • To the carboxylic acid source plate, add 50 µL of the 0.22 M HATU stock solution to each well using a multichannel pipette or liquid handling robot.

    • Agitate the plate gently for 15 minutes at room temperature to allow for pre-activation of the carboxylic acids.

    • Add 50 µL of the amine/DIPEA stock solution to each well.

    • Seal the 96-well plate securely with a cap mat.

    • Incubate the reaction plate on an orbital shaker at room temperature (25°C) for 16 hours.

  • Post-Reaction Workup:

    • Add 200 µL of ethyl acetate and 200 µL of water to each well.

    • Mix thoroughly, then centrifuge the plate to separate the layers.

    • Carefully remove the aqueous (bottom) layer. Repeat the water wash two more times.

    • Transfer the organic layer to a new 96-well plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting residues constitute the crude amide library, ready for purification and analysis.

Protocol 2: Parallel Reductive Amination Synthesis

Principle of the Method: Reductive amination is a powerful C-N bond-forming reaction that creates secondary amines from primary amines and carbonyl compounds.[13] The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the amine and the aldehyde/ketone, which is then reduced in situ.[14] This protocol employs Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.[13] It is less reactive towards carbonyls than the iminium intermediate, minimizing side reactions like the reduction of the starting aldehyde. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Reductive_Amination_Workflow cluster_prep_ra Reagent Preparation cluster_reaction_ra Reaction Execution (96-well plate) cluster_workup_ra Workup AmineStockRA Stock Solution: 3-(3-Fluorophenyl)cyclobutan-1-amine (Free Base) in DCE DispenseAmineRA Dispense Amine Solution AmineStockRA->DispenseAmineRA CarbonylPlate Source Plate: Aldehydes/Ketones in DCE DispenseCarbonyl Dispense Carbonyl Solution CarbonylPlate->DispenseCarbonyl DispenseAmineRA->DispenseCarbonyl AddSTAB Add STAB (Solid) DispenseCarbonyl->AddSTAB ReactRA Seal & Incubate (e.g., 25°C, 18h) AddSTAB->ReactRA QuenchRA Quench with sat. NaHCO₃ solution ReactRA->QuenchRA Extract Extract with DCM QuenchRA->Extract DryRA Evaporate Solvent Extract->DryRA CrudeProductRA Crude Secondary Amine Library DryRA->CrudeProductRA

Caption: Workflow for parallel reductive amination synthesis.

Detailed Step-by-Step Methodology:

  • Pre-Reaction Setup:

    • Amine Stock Solution: Prepare a 0.2 M solution of the free-base 3-(3-Fluorophenyl)cyclobutan-1-amine in anhydrous 1,2-dichloroethane (DCE).

    • Carbonyl Source Plate: In a 96-well plate, dispense 50 µL of 0.22 M solutions of 96 diverse aldehydes or ketones in anhydrous DCE (11 µmol each). Causality: A slight excess of the carbonyl component ensures complete consumption of the core amine building block.

  • Reaction Execution (in a 96-well reaction block):

    • To the carbonyl source plate, add 50 µL of the 0.2 M amine stock solution to each well.

    • Allow the plate to stand for 20-30 minutes to facilitate initial imine/enamine formation.

    • Add ~3.2 mg (15 µmol) of solid Sodium Triacetoxyborohydride (STAB) to each well. This can be done using a solid-dispensing system or carefully by hand. Causality: STAB is added last as it initiates the irreversible reduction step.

    • Seal the 96-well plate securely with a cap mat.

    • Incubate the reaction plate on an orbital shaker at room temperature (25°C) for 18 hours.

  • Post-Reaction Workup:

    • Carefully unseal the plate in a fume hood. Quench the reaction by adding 150 µL of saturated aqueous sodium bicarbonate solution to each well. Effervescence may occur.

    • Add 200 µL of DCM to each well. Mix thoroughly, then centrifuge the plate to separate the layers.

    • Transfer the organic (bottom) layer to a new 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting residues constitute the crude secondary amine library, ready for purification and analysis.

Library Purification and Quality Control (QC)

Purification is a critical step to remove excess reagents and byproducts that could interfere with biological assays.[15] A self-validating protocol requires rigorous QC to confirm the identity and purity of the library members.[16][17]

Purification_QC_Workflow cluster_qc Quality Control CrudePlate Crude Library Plate (dissolved in DMSO/MeOH) PrepHPLC Automated Mass-Directed Preparative HPLC CrudePlate->PrepHPLC FractionCollect Collect Fractions (based on target mass) PrepHPLC->FractionCollect SolventEvap Solvent Evaporation FractionCollect->SolventEvap LCMS LC-MS Analysis (Purity & Identity Check) SolventEvap->LCMS NMR NMR Analysis (for representative subset) SolventEvap->NMR subset FinalPlate Final Library Plate (Quantified, in DMSO) LCMS->FinalPlate NMR->FinalPlate

Caption: Workflow for library purification and quality control.

Protocol: High-Throughput Purification & Analysis

  • Sample Preparation: Re-dissolve the crude library plates in an appropriate solvent mixture, such as DMSO/methanol.

  • Preparative HPLC-MS:

    • Inject each well onto a reverse-phase preparative HPLC column (e.g., C18).

    • Use a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Utilize a mass spectrometer to trigger fraction collection only when the desired product mass is detected.[16] Causality: Mass-directed fractionation is highly efficient, isolating only the compound of interest and ignoring byproducts and unreacted starting materials.

  • Post-Purification Processing:

    • Evaporate the HPLC fractions to dryness.

    • Re-dissolve the purified compounds in a known volume of DMSO (e.g., 100 µL) to create a stock plate for screening.

  • Quality Control:

    • LC-MS Analysis: Analyze a small aliquot from each well of the final plate using a rapid analytical LC-MS method to determine purity (by UV/ELSD chromatogram) and confirm identity (by mass spectrum).[17]

    • NMR Analysis: For a representative subset of the library (e.g., 5-10 compounds), acquire ¹H NMR spectra to confirm the chemical structure.[16]

    • Data Summary: Compile the results into a table.

Example QC Data Table:

Cmpd IDStructurePurity (LCMS @ 214nm)Mass (M+H)⁺ ExpectedMass (M+H)⁺ Found
LIB-A01[Structure Image]>95%313.15313.2
LIB-A02[Structure Image]>98%327.16327.2
...............

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[18][19]

  • Solvents (DMF, DCE, DCM): Are volatile and may have associated reproductive or carcinogenic risks. Avoid inhalation and skin contact.

  • Reagents (HATU, STAB, DIPEA): Are reactive and may be corrosive or irritants. Handle with care and avoid moisture contact for STAB.[20]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Consult the Safety Data Sheet (SDS) for each specific reagent before use.[18]

References

  • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research. [Link]

  • Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Accounts of Chemical Research. [Link]

  • Purification Services. Selvita. [Link]

  • Characterization and Comparative Analysis of Chemical Libraries for Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Nature Communications. [Link]

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Reductive amination. Wikipedia. [Link]

  • 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride. PubChem. [Link]

  • Fluorocyclobutane-containing pharmaceuticals and drug candidates. ResearchGate. [Link]

  • Visual Characterization and Diversity Quantification of Chemical Libraries: 1. Creation of Delimited Reference Chemical Subspaces. Journal of Chemical Information and Modeling. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • chemical libraries - what is compound libraries for drug discovery. Vipergen. [Link]

  • Chemoinformatics-based enumeration of chemical libraries: a tutorial. Journal of Cheminformatics. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. [Link]

  • Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines. Angewandte Chemie International Edition. [Link]

  • (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride. PubChem. [Link]

  • Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. [Link]

  • Chemical Libraries: Unlocking the Power of Molecules. Open Access Journals. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

Application

Application Note: In Vitro Profiling of Biased GLP-1 Receptor Agonists for Metabolic Diseases

The Mechanistic Landscape of GLP-1R Signaling The Glucagon-like peptide-1 receptor (GLP-1R) is a Class B1 G protein-coupled receptor (GPCR) and a cornerstone therapeutic target for type 2 diabetes mellitus (T2DM) and obe...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Landscape of GLP-1R Signaling

The Glucagon-like peptide-1 receptor (GLP-1R) is a Class B1 G protein-coupled receptor (GPCR) and a cornerstone therapeutic target for type 2 diabetes mellitus (T2DM) and obesity[1]. Historically, drug development focused on maximizing receptor activation to enhance glucose-dependent insulin secretion. However, as the clinical use of GLP-1R agonists (GLP-1RAs) has expanded, the dose-limiting gastrointestinal adverse effects—primarily nausea and emesis—have become a significant bottleneck[2].

Recent advances in GPCR pharmacology have illuminated that GLP-1R signaling is not a simple on/off switch, but rather a bifurcated pathway. Upon ligand binding, the receptor primarily couples to the Gαs protein, activating adenylate cyclase (AC) to produce cyclic AMP (cAMP). This canonical pathway drives the therapeutic efficacy: insulin granule exocytosis and β-cell survival[1][3]. Conversely, receptor activation also triggers phosphorylation by G protein-coupled receptor kinases (GRKs), which recruits β-arrestin. The β-arrestin pathway mediates receptor internalization, desensitization, and is strongly correlated with the induction of gastrointestinal malaise[2][4].

This mechanistic divergence has birthed a new paradigm in metabolic drug discovery: biased agonism . By engineering peptides (e.g., Ex-Phe1) or small molecules (e.g., CT-996) that preferentially stabilize the Gαs-active conformation while minimizing β-arrestin recruitment, developers can uncouple glycemic control from tolerability issues[2][5].

GLP1R_Signaling cluster_Gas Efficacy Pathway (Gαs) cluster_Arrestin Desensitization Pathway (β-Arrestin) Ligand GLP-1R Agonist (e.g., Exendin-4, CT-996) Receptor GLP-1 Receptor (Class B1 GPCR) Ligand->Receptor Gas Gαs Activation Receptor->Gas GRK GRK Phosphorylation Receptor->GRK cAMP cAMP Accumulation Gas->cAMP Insulin Insulin Secretion & Glycemic Control cAMP->Insulin Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization & GI Malaise Arrestin->Internalization

Fig 1. Divergent GLP-1R signaling pathways: Gαs-mediated efficacy vs. β-arrestin-mediated desensitization.

Experimental Design & Self-Validating Systems

To accurately identify biased agonists, researchers must deploy an orthogonal screening strategy that measures both pathways in parallel under identical cellular contexts.

The Principle of Self-Validation: A robust screening cascade must account for assay-specific artifacts. For example, highly amplified downstream reporter gene assays can mask partial agonism due to signal saturation. To ensure trustworthiness, the protocols below utilize proximal, real-time readouts:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP: Utilizes a ratiometric readout that inherently corrects for well-to-well variations in cell number and compound auto-fluorescence.

  • Bioluminescence Resonance Energy Transfer (BRET) for β-arrestin: Requires strict spatial proximity (<10 nm) between the receptor and arrestin, eliminating false positives caused by downstream pathway crosstalk.

Fig 2. Parallel screening workflow for quantifying ligand bias at the GLP-1 receptor.

Detailed Methodologies

Protocol A: Quantifying Gαs Efficacy via TR-FRET cAMP Accumulation

This protocol measures the accumulation of intracellular cAMP using a competitive immunoassay format. Native cAMP produced by the cells competes with a fluorescently labeled cAMP tracer for binding sites on a monoclonal anti-cAMP antibody.

Scientific Rationale & Causality: We incorporate IBMX (3-isobutyl-1-methylxanthine) into the stimulation buffer. IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Because cAMP is rapidly degraded into AMP by PDEs, omitting IBMX would result in transient signal peaks that are easily missed in endpoint assays, leading to artificially deflated efficacy (Emax) values for weak agonists.

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GLP-1R. Resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of 1×106 cells/mL.

  • Compound Plating: Dispense 5 µL of test compounds (e.g., GLP-1, Exendin-4, CT-996) in a 12-point half-log dilution series into a 384-well low-volume white microplate.

  • Cell Addition: Add 5 µL of the cell suspension to each well. Centrifuge briefly at 200 x g for 1 minute.

  • Incubation: Incubate the plate at Room Temperature (RT) for exactly 30 minutes. Critical Parameter: Strict temperature control is required, as GPCR internalization dynamics are highly temperature-sensitive; fluctuations will alter the receptor pool available at the plasma membrane[6].

  • Detection: Add 5 µL of cAMP-d2 tracer, followed by 5 µL of Anti-cAMP-Cryptate (both diluted in lysis buffer).

  • Equilibration & Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Check: Calculate the 665/620 nm ratio. A standard curve of known cAMP concentrations must be run in parallel to interpolate raw ratios into exact cAMP molarities, validating the dynamic range of the assay.

Protocol B: Assessing Desensitization via BRET β-Arrestin-2 Recruitment

This assay utilizes cells co-expressing GLP-1R tagged with a BRET donor (e.g., NanoLuc luciferase) at the C-terminus, and β-arrestin-2 tagged with a BRET acceptor (e.g., Venus fluorophore).

Scientific Rationale & Causality: Unlike cAMP generation, which is highly amplified (one receptor activates multiple G proteins, which generate thousands of cAMP molecules), β-arrestin recruitment is a 1:1 stoichiometric event. Therefore, the assay requires high expression levels and highly sensitive detection. We measure recruitment dynamically (over 45 minutes) rather than at a single endpoint, because different ligands can induce transient versus stable receptor-arrestin complexes.

Step-by-Step Procedure:

  • Transfection & Seeding: 24 hours prior to the assay, transiently transfect HEK293T cells with GLP-1R-NanoLuc and Venus-β-Arrestin-2 plasmids. Seed at 2×104 cells/well in a 384-well white plate.

  • Substrate Addition: Remove culture media and replace with 10 µL of assay buffer (HBSS + 0.1% BSA) containing the NanoLuc substrate (furimazine) at a 1:100 dilution. Incubate for 10 minutes to allow luminescence to stabilize.

  • Baseline Measurement: Read the basal BRET signal (Emission 535 nm / 470 nm) for 3 cycles to establish a stable baseline.

  • Agonist Stimulation: Inject 10 µL of the GLP-1R agonists (prepared in a 12-point dilution series).

  • Kinetic Readout: Immediately read the BRET signal continuously for 45 minutes at 37°C.

  • Data Processing: Calculate the Net BRET ratio by subtracting the baseline ratio from the stimulated ratio. Extract the Area Under the Curve (AUC) for the 45-minute window to capture the total recruitment efficacy.

Data Presentation: Quantifying Ligand Bias

To determine if a compound is truly biased, raw EC50​ values are insufficient because they do not account for the inherent system bias (the cAMP pathway is naturally more amplified than the arrestin pathway). Instead, we apply the operational model of agonism to calculate the Bias Factor ( ΔΔlog(τ/KA​) ) , using endogenous GLP-1 as the balanced reference ligand.

Table 1: Pharmacological profiling of standard and biased GLP-1R agonists. (Note: Data is representative of literature benchmarks for biased small molecules like CT-996[5]).

LigandcAMP EC50​ (nM)cAMP Emax​ (%)β-Arrestin EC50​ (nM)β-Arrestin Emax​ (%)Bias Factor ( ΔΔlog )Pathway Preference
GLP-1 (7-36) 0.00910016.01000.00 (Reference)Balanced
Exendin-4 0.01510012.5115-0.15Slightly Arrestin-Biased
CT-996 0.04998384.035+2.85Strongly Gαs-Biased

Interpretation: The small molecule CT-996 demonstrates near full efficacy ( Emax​ 98%) and high potency in cAMP production, closely mirroring native GLP-1. However, its ability to recruit β-arrestin is severely blunted ( EC50​ shifted by >1 log unit, Emax​ capped at 35%). The positive Bias Factor of +2.85 confirms a profound preference for G protein signaling, predicting a therapeutic profile with sustained insulinotropic action and reduced receptor internalization[5].

Conclusion

The development of therapeutic agents for metabolic diseases has evolved beyond simple receptor activation. By leveraging self-validating, parallel screening platforms for cAMP accumulation and β-arrestin recruitment, drug development professionals can purposefully engineer biased GLP-1R agonists. These next-generation therapeutics hold the promise of maintaining robust glycemic control and weight loss while mitigating the gastrointestinal adverse effects that currently limit patient compliance. Future screening paradigms will likely expand this approach into complex 3D organoid models and dual GIPR/GLP-1R agonist frameworks to further refine metabolic regulation.

References

  • The Multifaceted Nature of GLP-1: Molecular Mechanisms and Signaling Pathways in Metabolic and Neurodegenerative Diseases. mdpi.com. Available at:[Link]

  • GLP-1R Signaling and Functional Molecules in Incretin Therapy. mdpi.com. Available at:[Link]

  • Signaling architecture of the glucagon-like peptide-1 receptor. jci.org. Available at:[Link]

  • Glucagon-like peptide-1 receptor C-terminal tail phosphorylation determines signalling responses from pancreatic β-cells. biorxiv.org. Available at:[Link]

  • Targeting GLP-1 receptor trafficking to improve agonist efficacy. unige.ch. Available at:[Link]

  • Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach. mdpi.com. Available at:[Link]

  • GLP-1R biased cAMP agonism maintains glycemic control with reduced malaise and emesis in preclinical mammalian models. nih.gov. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific chromatographic and physicochemical challenges of cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the specific chromatographic and physicochemical challenges of cyclobutanamine derivatives.

Below, you will find a decision matrix, mechanistic troubleshooting FAQs, quantitative data comparisons, and self-validating protocols to ensure the integrity of your purified pharmaceutical intermediates.

Purification Workflow & Decision Matrix

PurificationWorkflow Start Crude 3-(3-Fluorophenyl) cyclobutan-1-amine HCl Decision1 Cis/Trans Separation Needed? Start->Decision1 FreeBase 1. Free-Base Conversion (aq. NaHCO3 / EtOAc) Decision1->FreeBase Yes Prep Prep-HPLC Purification (C18, 0.1% HCl Modifier) Decision1->Prep No SFC 2. SFC Separation (Chiralpak AS-H, CO2/EtOH) FreeBase->SFC SaltForm 3. Re-form HCl Salt (4M HCl in Dioxane) SFC->SaltForm PureMix Purified Cis/Trans Mixture (HCl Salt) Prep->PureMix PureIsomers Pure Cis & Trans Isomers (HCl Salts) SaltForm->PureIsomers

Decision tree for the purification and isomer resolution of fluorophenyl cyclobutanamines.

Troubleshooting Guides & FAQs

Q1: During reverse-phase Prep-HPLC of the crude hydrochloride salt, I observe severe peak tailing, split peaks, or complete loss of the salt form. What is the mechanistic cause, and how do I fix it? Mechanistic Causality: When an amine hydrochloride is loaded onto a reversed-phase C18 column and eluted with an unbuffered aqueous/organic mobile phase, the salt dissociates. Water possesses a high dielectric constant and solvates the chloride ion, pulling it through the column in the void volume. Meanwhile, the lipophilic cyclobutanamine free base is retained on the stationary phase. This leads to "on-column free-basing," resulting in split peaks (mixed salt/free-base fractions) and severe tailing due to secondary interactions with unendcapped surface silanols 1[1]. Solution: You must suppress the dissociation via the common-ion effect. Add 0.1% v/v HCl to both your aqueous and organic mobile phases. This forces the equilibrium toward the intact salt form during elution, ensuring sharp peaks and preserving the hydrochloride stoichiometry.

Q2: I need to isolate the pure cis and trans isomers of 3-(3-Fluorophenyl)cyclobutan-1-amine. Standard silica gel and C18 chromatography are failing. Why, and what is the optimal approach? Mechanistic Causality: 1,3-disubstituted cyclobutanes possess a puckered ring conformation. The cis and trans isomers have nearly identical scalar physical properties (boiling point, basicity, and lipophilicity), making standard partition chromatography highly inefficient 2[2]. Solution: Supercritical Fluid Chromatography (SFC) is the industry standard for this challenge. SFC utilizes supercritical CO2, which provides high diffusivity, coupled with a rigid stationary phase (e.g., amylose/cellulose derivatives like Chiralpak AS-H). This setup discriminates based on the 3D spatial geometry of the puckered ring rather than simple polarity 3[3]. Note: SFC must be performed on the free base; injecting hydrochloride salts will cause precipitation in the system.

Q3: How does the 3-fluorophenyl group impact the removal of des-fluoro impurities generated during synthesis? Mechanistic Causality: The C-F bond introduces a strong electron-withdrawing effect but is sterically similar to a C-H bond. Des-fluoro impurities (unfluorinated phenylcyclobutanamine) often co-elute on standard alkyl (C18) phases because the hydrophobic difference is minimal. Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. The π−π , dipole-dipole, and charge-transfer interactions between the column's PFP phase and the target's fluorophenyl ring provide orthogonal selectivity, effectively retarding the fluorinated compound relative to the des-fluoro impurity.

Quantitative Data: Chromatographic Method Comparison

The following table summarizes the expected performance metrics when selecting a purification strategy for 3-(3-Fluorophenyl)cyclobutan-1-amine derivatives.

ParameterStandard C18 Prep-HPLCPFP Prep-HPLCChiral SFC (e.g., AS-H)
Primary Utility Bulk impurity removalDes-fluoro impurity clearanceCis/trans isomer resolution
Mobile Phase H₂O / ACN (0.1% HCl)H₂O / MeOH (0.1% HCl)CO₂ / EtOH (0.1% NH₃·H₂O)
Analyte State Intact HCl SaltIntact HCl SaltFree Base
Isomer Resolution ( Rs​ ) < 1.0 (Co-elution)< 1.0 (Co-elution)> 2.5 (Baseline separation)
Typical Recovery Yield 85–95%80–90%75–85% (post-salt formation)
Step-by-Step Methodologies
Protocol A: Self-Validating Prep-HPLC Purification of the Intact HCl Salt

Use this protocol when cis/trans separation is not required, but chemical purity must be increased without losing the salt form.

  • Sample Preparation: Dissolve the crude 3-(3-Fluorophenyl)cyclobutan-1-amine HCl in the initial mobile phase (e.g., 5% ACN in water, containing 0.1% HCl). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 50 mm x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% v/v concentrated HCl.

    • Mobile Phase B: Acetonitrile + 0.1% v/v concentrated HCl.

    • Gradient: 5% B to 60% B over 30 minutes.

  • Isolation: Collect fractions based on UV absorbance (typically 210 nm and 254 nm). Pool pure fractions and lyophilize directly. Do not use rotary evaporation at high heat, as HCl can be volatile under vacuum.

  • Self-Validation (Chloride Retention): Dissolve 1 mg of the lyophilized product in 1 mL of deionized water. Add 1 drop of 0.1 M AgNO₃. The immediate formation of a dense white precipitate (AgCl) confirms the structural integrity of the hydrochloride salt.

Protocol B: Free-Basing, SFC Separation, and HCl Salt Re-formation

Use this protocol to resolve cis/trans isomers.

  • Free-Base Conversion: Suspend the crude HCl salt in ethyl acetate (EtOAc). Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base oil.

  • SFC Separation:

    • Column: Chiralpak AS-H (250 × 30 mm I.D., 5 µm) 3[3].

    • Mobile Phase: Supercritical CO₂ / Ethanol (containing 0.1% NH₃·H₂O) = 60/40.

    • Conditions: 100 bar nozzle pressure, 38 °C column temperature.

    • Collection: Collect the cis and trans peaks separately and evaporate the solvent.

  • Salt Re-formation: Dissolve the separated pure free base isomers individually in anhydrous diethyl ether (Et₂O) at 0 °C. Dropwise, add 1.05 molar equivalents of 4M HCl in dioxane. Stir for 1 hour at 0 °C. Filter the resulting white precipitate, wash with cold Et₂O, and dry under high vacuum.

  • Self-Validation (Stoichiometry & Geometry): Perform ¹H-NMR in DMSO-d₆.

    • Stoichiometry Validation: The primary amine protons will appear as a broad downfield singlet integrated for exactly 3 protons (-NH₃⁺) around 8.0–8.5 ppm, confirming the 1:1 salt formation.

    • Geometry Validation: Perform a 2D NOESY experiment. The cis isomer will show strong cross-peaks between the cyclobutane H-1 (amine-bearing carbon) and H-3 (fluorophenyl-bearing carbon) protons due to their syn-facial proximity.

References
  • Using prep HPLC for ion exchange. Chromatography Forum. Available at:[Link]

  • HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud Repository. Available at: [Link]

  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. NIH National Library of Medicine. Available at:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 3-(3-Fluorophenyl)cyclobutan-1-amine HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(3-Fluorophenyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride .

The synthesis of 3-arylcyclobutanamines is notorious for yield-limiting bottlenecks, including competitive ketone reduction, over-alkylation, and poor stereocontrol. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield, reproducible results.

I. Synthetic Workflow Overview

Workflow A 3-(3-Fluorophenyl) cyclobutan-1-one B Iminium / Oxime Intermediate A->B Dibenzylamine Acid Catalyst C Free Base Amine B->C 1. NaBH(OAc)3 2. H2, Pd/C D Hydrochloride Salt C->D Anhydrous HCl in Dioxane

Fig 1: Optimized synthetic workflow for 3-(3-Fluorophenyl)cyclobutan-1-amine HCl.

II. Troubleshooting & FAQs

Q1: During the reductive amination of 3-(3-fluorophenyl)cyclobutan-1-one, I am isolating a significant amount of 3-(3-fluorophenyl)cyclobutanol. How do I suppress this ketone reduction byproduct? Causality: Ketone reduction occurs when the hydride source attacks the carbonyl carbon before the imine/iminium intermediate has fully formed. Solution: You must decouple imine formation from the reduction step. Stir the ketone and amine with a mild acid catalyst (e.g., glacial acetic acid) and a dehydrating agent like 4Å molecular sieves for 2–4 hours prior to adding the reducing agent, 1[1]. Furthermore, switch your reducing agent to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward ketones but highly reactive toward the more electrophilic iminium ion.

Q2: My reaction yields a complex mixture of primary, secondary, and tertiary amines when using ammonium acetate. How can I selectively synthesize the primary amine? Causality: Ammonia and simple primary amines are prone to over-alkylation because the resulting amine product is often more nucleophilic than the starting ammonia source. Solution: Employ a protected amine strategy. Use dibenzylamine as your nitrogen source during the reductive amination. The steric bulk of the two benzyl groups entirely prevents over-alkylation. Once the dibenzyl-protected cyclobutanamine is isolated, subject it to catalytic hydrogenation ( H2​ , Pd/C) to quantitatively cleave the benzyl groups, yielding the pure primary amine, a method validated in2[2].

Q3: How do I control the diastereoselectivity to favor the cis or trans isomer of the cyclobutanamine? Causality: The 3-arylcyclobutane ring adopts a puckered conformation where the bulky 3-fluorophenyl group occupies a pseudo-equatorial position to minimize steric strain. Hydride attack trajectory dictates the stereochemical outcome. Solution: Hydride attack on the iminium ion from the sterically accessible anti-face (opposite the aryl group) yields the cis-isomer as the major thermodynamic product. To maximize cis selectivity, use a small hydride source at room temperature. Conversely, to increase the trans isomer ratio, use a bulky reducing agent at low temperatures to force the kinetically favored syn-face attack, according to3[3].

Stereochem A 3-Arylcyclobutanone Iminium Ion B Syn-Face Attack (Sterically Hindered) A->B C Anti-Face Attack (Sterically Accessible) A->C D Trans-Isomer (Minor Product) B->D Bulky Hydride Low Temp E Cis-Isomer (Major Product) C->E Small Hydride Standard Conditions

Fig 2: Stereoselective hydride attack on the cyclobutane iminium intermediate.

Q4: When I add HCl to form the salt, the product crashes out as a sticky oil instead of a crystalline solid. How do I induce crystallization? Causality: "Oiling out" is typically caused by residual water in the organic phase or an overly polar solvent matrix that prevents the crystal lattice from nucleating. Solution: Ensure the free base is thoroughly dried via azeotropic distillation with toluene. Dissolve the free base in a strictly anhydrous, non-polar solvent like diethyl ether. Introduce the acid using a standardized solution of 4.0 M HCl in dioxane. The dioxane/ether mixture provides excellent anti-solvent properties, forcing the hydrochloride salt to precipitate as a crisp, white crystalline solid.

III. Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the single most critical variable in optimizing the yield of this reductive amination.

Reducing AgentRelative NucleophilicityKetone Reduction Risk (Byproduct)Optimal pHRecommendation
NaBH4​ HighHigh (>40%)7–9Not recommended; leads to massive cyclobutanol formation.
NaCNBH3​ ModerateLow (<10%)5–7Acceptable, but generates highly toxic HCN gas during workup.
NaBH(OAc)3​ MildVery Low (<5%)4–5Highly Recommended ; excellent chemoselectivity for iminium ions.

IV. Self-Validating Step-by-Step Methodology

This protocol utilizes the dibenzylamine protection strategy to guarantee primary amine selectivity and relies on self-validating checkpoints to ensure the reaction is proceeding as intended.

Phase 1: Iminium Formation & Reduction
  • Preparation: In an oven-dried flask under N2​ , dissolve 3-(3-fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous THF (0.2 M).

  • Imine Condensation: Add dibenzylamine (1.05 eq), glacial acetic acid (0.1 eq), and freshly activated 4Å molecular sieves (500 mg/mmol). Stir at room temperature for 3 hours.

    • Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to Step 3 only when the ketone mass [M+H]+ 165 is completely consumed.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check: Quench a micro-aliquot in saturated NaHCO3​ and extract with EtOAc. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the UV-active imine spot.

  • Workup: Filter the mixture through Celite to remove molecular sieves. Quench the filtrate with saturated aqueous NaHCO3​ . Extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate to yield the crude N,N-dibenzyl-3-(3-fluorophenyl)cyclobutan-1-amine.

Phase 2: Deprotection & Salt Formation
  • Hydrogenation: Dissolve the crude intermediate in HPLC-grade Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2​ gas and stir vigorously under an H2​ balloon for 6 hours at room temperature.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free base amine as a pale oil. Azeotrope twice with anhydrous toluene to remove trace water.

  • Crystallization: Dissolve the anhydrous free base in dry diethyl ether (10 mL/mmol). Cool to 0 °C. Dropwise add 4.0 M HCl in dioxane (1.2 eq). Stir for 1 hour at 0 °C as a white precipitate forms.

  • Isolation: Filter the solid rapidly through a Buchner funnel, wash with ice-cold diethyl ether, and dry under high vacuum for 12 hours.

    • Validation Check: The resulting solid should be a free-flowing, non-hygroscopic powder. Dissolve 2 mg in D2​O for 1H -NMR to confirm the absence of dioxane/ether solvent peaks, ensuring a pure crystal lattice.

V. References

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks Source: calstate.edu URL:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • US20080280879A1 - Substituted heterocyclic derivatives and their pharmaceutical use and compositions - Google Patents Source: google.com URL:

Sources

Troubleshooting

optimization of catalyst selection for reactions involving 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of late-stage functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of late-stage functionalization. Working with 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride presents a unique triad of chemical challenges: it is a hydrochloride salt, it is a primary amine, and it features a sterically demanding cyclobutane ring.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing Buchwald-Hartwig aminations with this specific building block.

The Causality of Catalyst & Reagent Selection

To achieve high yields, we must design a catalytic system that addresses the specific structural bottlenecks of this molecule.

The Amine HCl Salt Bottleneck

Because the substrate is supplied as a hydrochloride salt, the catalytic cycle cannot proceed until the free amine is liberated in situ. The amine coordination step requires a nucleophilic nitrogen lone pair. If a weak base (like K2​CO3​ ) is used, the salt is not fully neutralized, stalling the reaction at the L-Pd(II)(Ar)(X) intermediate and leading to catalyst decay[1]. Causality: You must use a strong, soluble base (e.g., LHMDS or NaOtBu ) at ≥2.2 equivalents—one equivalent to crack the salt, and the remainder to drive the deprotonation step of the catalytic cycle[2].

The Primary Amine & Steric Challenge

Primary amines are notoriously prone to over-arylation, where the desired secondary amine product outcompetes the starting material for the active palladium species, resulting in unwanted tertiary amines. Causality: We must select a ligand with a specific spatial profile. [3] is the gold standard here. Its bulky biaryl structure creates a narrow binding pocket that easily accommodates the primary cyclobutylamine but sterically repels the bulkier secondary amine product, ensuring strict monoarylation[4].

Troubleshooting Guides & FAQs

Q: My reaction shows unreacted 3-(3-Fluorophenyl)cyclobutan-1-amine and a black precipitate in the flask. What went wrong? A: The black precipitate is "Pd black," indicating catalyst deactivation. This happens when the active Pd(0) species is starved of the free amine nucleophile. Because your substrate is an HCl salt, your base loading was likely insufficient. Actionable Fix: Increase your base loading to 2.5 equivalents. Switch from heterogeneous bases ( K2​CO3​ ) to homogeneous strong bases like LHMDS (1.0 M in THF) to ensure immediate in situ free-basing[2].

Q: I am observing a 30% yield of the desired product, but LC-MS shows a large peak corresponding to the diarylated (tertiary amine) byproduct. How do I suppress this? A: You are likely using a ligand optimized for secondary amines, such as RuPhos or XPhos. Theoretical calculations show that the rate-limiting step shifts depending on the ligand's electronic structure and steric hindrance[3]. Actionable Fix: Switch your ligand to BrettPhos. The spatial constraints of BrettPhos heavily disfavor the oxidative addition of the secondary amine product, effectively shutting down the over-arylation pathway[4].

Q: The cyclobutane ring seems to cause sluggish initiation. Should I increase the reaction temperature to 110°C? A: No. Forcing high temperatures often accelerates catalyst decomposition before the sterically hindered amine can coordinate. Actionable Fix: Upgrade your palladium source. Instead of using Pd(OAc)2​ or Pd2​(dba)3​ , use a BrettPhos Pd G3 precatalyst. G3 palladacycles undergo rapid, quantitative activation at mild temperatures (even room temperature), ensuring a high concentration of the active L-Pd(0) species to overcome the steric bulk of the cyclobutane ring[2].

Quantitative Data & Optimization Matrices

To streamline your screening process, summarize your catalyst and reagent choices using the following optimization matrix.

Catalytic VariableOptionMechanistic Outcome / CausalityRecommendation for Cyclobutylamine HCl
Ligand BrettPhos High steric bulk prevents secondary amine binding, ensuring monoarylation.Highly Recommended . Optimal for primary aliphatic amines.
Ligand RuPhos Optimized for secondary amines; causes rapid over-arylation of primary amines.Not Recommended . High risk of tertiary amine byproducts.
Pd Source BrettPhos Pd G3 Rapid, quantitative generation of L-Pd(0) at mild temperatures.Highly Recommended . Prevents Pd black formation.
Pd Source Pd(OAc)2​ Slow reduction to Pd(0) ; requires higher temps; prone to deactivation.Not Recommended . Sluggish initiation with cyclobutyl groups.
Base LHMDS (2.5 eq) Strong, non-nucleophilic. Efficiently cracks HCl salt and drives catalytic cycle.Highly Recommended . Excellent functional group tolerance.
Base K2​CO3​ (2.0 eq) Weak base. Incomplete salt neutralization leads to stalled amine coordination.Not Recommended . Reaction will stall at Pd(II) intermediate.

Visualizing the Workflows

The following diagrams map the logical decision-making process for reagent selection and the mechanistic bottlenecks specific to this substrate.

Workflow A 3-(3-Fluorophenyl)cyclobutan-1-amine HCl B Base Selection A->B C1 Weak Base (e.g., K2CO3) Incomplete Salt Cracking B->C1 Sub-optimal C2 Strong Base (e.g., LHMDS, 2.5 eq) Efficient Free-Basing B->C2 Optimal D Ligand Selection C2->D E1 RuPhos / XPhos Risk of Over-arylation D->E1 Non-selective E2 BrettPhos Selective Mono-arylation D->E2 Highly selective F Target Secondary Amine E2->F Pd G3 Precatalyst

Decision tree for optimizing base and ligand selection for primary amine HCl salts.

Buchwald-Hartwig catalytic cycle highlighting the amine coordination bottleneck.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure the chemistry is proceeding as intended.

Objective: Synthesis of a secondary amine via Buchwald-Hartwig cross-coupling of 3-(3-Fluorophenyl)cyclobutan-1-amine HCl with an aryl bromide.

Materials:

  • 3-(3-Fluorophenyl)cyclobutan-1-amine HCl (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • BrettPhos Pd G3 (2 mol%)

  • BrettPhos ligand (2 mol%)

  • LHMDS (1.0 M in THF) (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-(3-Fluorophenyl)cyclobutan-1-amine HCl (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and BrettPhos ligand (0.02 mmol, 2 mol%).

    • Self-Validation Checkpoint 1: Ensure the precatalyst and ligand are weighed accurately; a 1:1 ratio is critical to prevent unligated Pd from forming Pd black.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Nitrogen (x3). Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • In Situ Free-Basing & Activation: Dropwise, add LHMDS (2.5 mL of a 1.0 M solution in THF, 2.5 equiv) via syringe at room temperature.

    • Self-Validation Checkpoint 2: Upon addition of the base, the reaction mixture should transition from a reddish/brown suspension to a clear, pale yellow or light green solution. This color shift confirms the successful cracking of the HCl salt and the quantitative generation of the active L-Pd(0) species[2].

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 80°C. Stir vigorously (800 rpm) for 4–12 hours.

  • Monitoring: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 3: You should observe complete consumption of the aryl bromide. If the reaction is stalled and the solution has turned black, oxygen ingress or insufficient base has deactivated the catalyst.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and quench with saturated aqueous NH4​Cl (5 mL). Extract the organic layer, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link][3]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link][5]

Sources

Optimization

refining workup procedures for reactions with 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

Target Compound: 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Welcome to the Technical Support Knowledge Base. Working with functionalized cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up

Welcome to the Technical Support Knowledge Base. Working with functionalized cyclobutanes—specifically amine hydrochloride salts like 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride—presents unique challenges in phase partitioning, byproduct removal, and yield optimization.

This guide is engineered to move beyond standard operating procedures. Here, we dissect the causality behind every solvent choice and pH adjustment, providing you with self-validating protocols to ensure absolute scientific integrity during your reaction workups.

Compound Profiling & Physicochemical Data

Before troubleshooting a workup, we must understand the physicochemical boundaries of our reagent. The amphiphilic nature of this molecule (a lipophilic fluorophenyl ring paired with a highly polar primary amine salt) dictates its behavior in liquid-liquid extraction (LLE).

Table 1: Quantitative Profiling of 3-(3-Fluorophenyl)cyclobutan-1-amine

Property / ReagentValue / CharacteristicImpact on Workup Strategy
Molecular Weight (HCl Salt) 201.66 g/mol [1]Highly water-soluble; requires strict basification prior to organic extraction.
Molecular Weight (Free Base) 165.21 g/mol Moderately lipophilic; extracts efficiently into moderately polar solvents (EtOAc, DCM).
Estimated pKa (Conjugate Acid) ~8.5 – 9.5Aqueous phase must be adjusted to pH > 10.5 to ensure >99% deprotonation.
EDC Coupling Byproduct Water-soluble ureaEasily removed during standard aqueous acidic/basic washes[2].
DCC Coupling Byproduct Insoluble Dicyclohexylurea (DCU)Requires physical filtration prior to phase separation to prevent severe emulsions[2].

Troubleshooting Guides & FAQs

Q1: How do I efficiently free-base the HCl salt without losing product to the aqueous phase?

The Challenge: Researchers often report low yields when extracting the free base. This occurs when the pH of the aqueous layer is insufficiently basic, leaving a fraction of the compound ionized and trapped in the aqueous phase.

The Causality: The conversion of an amine hydrochloride to its free base is an equilibrium process[3]. Because the pKa of the cyclobutylamine derivative is roughly 9.0, adjusting the pH to exactly 9.0 only free-bases 50% of the material. To push the equilibrium to >99% free base, the pH must be driven at least 1.5 to 2 units above the pKa.

Protocol 1: Quantitative Free-Basing & Extraction
  • Suspension: Suspend 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride in a 1:1 biphasic mixture of Ethyl Acetate (EtOAc) and Deionized Water.

  • Basification: Under vigorous stirring, add 2M NaOH dropwise until the aqueous layer reaches pH 11.

    • Causality: Vigorous stirring ensures the liberated free base immediately partitions into the EtOAc layer, protecting it from potential degradation and driving the equilibrium forward[3].

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice more with fresh EtOAc.

  • Salting Out: Wash the combined organic layers with saturated aqueous NaCl (brine).

    • Causality: Brine drastically increases the ionic strength of the aqueous phase. This "salting-out" effect forces residual dissolved water and polar impurities out of the organic layer, pre-drying the solvent.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a water bath temperature not exceeding 30°C .

    • Causality: While the 3-fluorophenyl group increases the boiling point, low-molecular-weight free amines can still exhibit volatility under high vacuum. Keeping the temperature low prevents evaporative product loss[4].

Validation Checkpoint:

  • System Self-Validation: Before discarding the aqueous layer, verify the pH is still >10. Spot the organic layer on a TLC plate and stain with Ninhydrin; a deep purple/pink spot confirms the successful extraction of the primary amine.

Workflow for the quantitative free-basing and extraction of the amine hydrochloride salt.

Q2: In amide coupling reactions, how do I completely remove coupling reagents and unreacted amine during workup?

The Challenge: Amide couplings (e.g., attaching a carboxylic acid to our cyclobutanamine) often leave behind unreacted starting materials, coupling agents, and urea byproducts that complicate downstream chromatography.

The Causality: The choice of coupling reagent dictates the workup. If you use DCC, the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in both aqueous and organic phases, causing severe emulsions[2][5]. As an Application Scientist, I strongly recommend using EDC·HCl with HOBt or DMAP . EDC generates a water-soluble urea byproduct that is effortlessly purged via aqueous washing[2].

Protocol 2: Chemoselective Liquid-Liquid Extraction (LLE)
  • Quench & Dilute: Dilute the crude EDC/HOBt reaction mixture with a 10-fold volume of EtOAc.

  • Acidic Wash (Amine Purge): Wash the organic layer twice with 10% aqueous Citric Acid (or 1M HCl).

    • Causality: The acidic wash protonates any unreacted 3-(3-Fluorophenyl)cyclobutan-1-amine and the DMAP catalyst, converting them into highly polar salts that partition exclusively into the aqueous waste[6]. Citric acid is preferred over HCl to prevent the degradation of acid-sensitive functional groups.

  • Basic Wash (Acid/Additive Purge): Wash the organic layer twice with saturated aqueous NaHCO₃.

    • Causality: The mild base deprotonates unreacted carboxylic acid starting material and the HOBt additive (pKa ~ 4.6), pulling them into the aqueous phase as sodium salts.

  • Final Polish: Wash with brine, dry over MgSO₄, filter, and concentrate.

Validation Checkpoint:

  • System Self-Validation: Analyze the final organic phase via LC-MS. The chromatogram must show the complete absence of the HOBt peak (m/z 136) and the EDC urea byproduct, confirming the LLE successfully isolated the target amide.

G Reaction Crude Amide Coupling Mixture (Amide, unreacted reagents, byproducts) Quench Dilute with EtOAc Reaction->Quench AcidWash Wash with 10% Citric Acid (Removes unreacted amine & DMAP) Quench->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes unreacted acid & HOBt) AcidWash->BaseWash BrineWash Wash with Brine (Breaks emulsions, removes water) BaseWash->BrineWash Dry Dry over MgSO4 & Concentrate BrineWash->Dry Pure Isolated Amide Product Dry->Pure

Standardized chemoselective liquid-liquid extraction workflow for amide coupling reactions.

Q3: How do I prevent or break emulsions during these extractions?

The Challenge: The free base of 3-(3-Fluorophenyl)cyclobutan-1-amine possesses both a hydrophobic fluorophenyl tail and a hydrophilic amine head. This amphiphilic structure acts as a mild surfactant, lowering interfacial tension and promoting stubborn emulsions during LLE.

The Causality & Solution: Emulsions stabilize when the density difference between the organic and aqueous layers is small, or when fine particulates (like precipitated salts) gather at the interface.

  • Prevention: Always filter your crude reaction mixture through a Celite pad before transferring it to a separatory funnel if insoluble particulates (like DCU) are present.

  • Resolution: If an emulsion forms, do not shake the funnel further. Instead, add a small volume of saturated brine to increase the density and ionic strength of the aqueous layer, forcing the phases to separate. Alternatively, gently swirling the funnel while applying a heat gun (keeping the glass warm, not boiling) reduces solvent viscosity and accelerates phase coalescence.

Comprehensive References

The protocols and mechanistic rationales provided in this technical guide are grounded in established synthetic methodologies and authoritative chemical literature.

  • National Center for Biotechnology Information (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". NIH / PMC. URL:[Link]

Sources

Troubleshooting

enhancing the stability of reaction intermediates in fluorinated amine synthesis

A Senior Application Scientist's Guide to Stabilizing Reaction Intermediates Welcome to the technical support center for fluorinated amine synthesis. This guide is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Stabilizing Reaction Intermediates

Welcome to the technical support center for fluorinated amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into amine-containing molecules. The unique electronic properties that make fluorinated amines invaluable in pharmaceuticals and agrochemicals also give rise to significant synthetic challenges, primarily the instability of key reaction intermediates.[1][2][3]

This document moves beyond standard protocols to address the fundamental "why" behind common failures and troubleshooting strategies. We will explore the nature of these transient species and provide actionable, field-proven solutions to enhance their stability, leading to cleaner reactions, higher yields, and more predictable outcomes.

Troubleshooting Guide: From Reaction Failure to Rational Design

This section is structured as a series of common problems encountered in the lab. Each question is followed by a detailed explanation of the potential causes related to intermediate instability and a set of recommended solutions.

Question 1: My reaction yield is consistently low, and I observe significant amounts of starting material and unidentifiable baseline material on TLC/LC-MS. What's going on?

Answer: This is a classic symptom of reactive intermediate decomposition. In fluorinated amine synthesis, intermediates such as fluorinated imines, enamines, or cationic species can be highly susceptible to degradation before they can convert to the desired product.[4][5] The baseline material often results from polymerization or fragmentation of these unstable species.

Causality: The strong electron-withdrawing nature of fluorine can render adjacent carbon centers highly electrophilic and susceptible to attack by even weak nucleophiles (like trace water) or elimination pathways.[6][7]

Troubleshooting Workflow:

G start Low Yield & Decomposition Observed check_anhydrous 1. Verify Anhydrous Conditions (Dry solvents, inert atmosphere) start->check_anhydrous check_reagents 2. Assess Reagent Stability & Purity check_anhydrous->check_reagents If problem persists change_solvent 3. Modify Solvent System (e.g., to Fluorinated Alcohols) check_reagents->change_solvent If problem persists trap_intermediate 4. Consider In Situ Trapping or Conversion to a Stable Intermediate change_solvent->trap_intermediate If problem persists end_success Improved Yield & Purity trap_intermediate->end_success

Caption: Troubleshooting workflow for low reaction yields.

Recommended Actions:

  • Rigorous Control of Anhydrous Conditions:

    • Problem: Fluorinated imines and related intermediates are often highly sensitive to hydrolysis.[8] Trace water in your solvent or reagents can be a primary cause of decomposition.

    • Solution: Use freshly distilled, high-purity anhydrous solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Ensure all liquid reagents are handled via syringe under inert gas.

  • Solvent Modification for Intermediate Stabilization:

    • Problem: Standard aprotic solvents (e.g., DCM, THF) may not be sufficient to stabilize highly polar or cationic intermediates.

    • Solution: Switch to or include a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) as a solvent or co-solvent. These solvents are poor nucleophiles but are excellent hydrogen bond donors and have strong C-F dipoles. This allows them to form a stabilizing solvent shell around cationic intermediates through hydrogen bonding and charge-dipole interactions, increasing their lifetime and preventing decomposition.[9]

    G intermediate Cationic Intermediate R-C⁺-R' hfip HFIP Solvent Cage (CF₃)₂CH-O-H ... C⁺ intermediate:f0->hfip Charge-Dipole & H-Bonding Stabilization

    Caption: Stabilization of a cationic intermediate by HFIP.

  • Lower Reaction Temperature: While seemingly counterintuitive, lowering the temperature can sometimes favor the desired reaction pathway over decomposition, especially if the activation energy for decomposition is higher.

Question 2: I'm attempting a direct N-trifluoromethylation, but the reaction is messy. How can I form a more stable intermediate?

Answer: Direct N-trifluoromethylation can be challenging due to the high reactivity of the reagents and intermediates involved. A highly effective strategy is to convert the amine into a more stable, isolable intermediate that can then be transformed into the N-CF3 group in a separate, cleaner step. The use of thiocarbamoyl fluorides is a prime example of this "intermediate-first" approach.[10][11][12]

The Thiocarbamoyl Fluoride Strategy:

This method breaks the reaction into two manageable stages:

  • Formation of a Stable Thiocarbamoyl Fluoride: The starting amine is first reacted with a C1 source like carbon disulfide (CS2) in the presence of a deoxyfluorination reagent. This forms a thiocarbamoyl fluoride, which is often a stable, crystalline solid that can be purified by filtration or chromatography.[12]

  • Desulfurative Fluorination: The purified thiocarbamoyl fluoride is then treated with a fluoride source, such as Silver(I) Fluoride (AgF), to cleanly convert it to the final N-trifluoromethyl amine.[11][12]

Workflow:

G amine Starting Amine (R₂NH) reagents1 Step 1: CS₂ + Deoxyfluorination Reagent (e.g., DAST, TDAE-SF₅-F) amine->reagents1 intermediate Stable Thiocarbamoyl Fluoride Intermediate (R₂NC(S)F) reagents1->intermediate Formation reagents2 Step 2: Desulfurative Fluorination (e.g., AgF) intermediate->reagents2 Conversion product N-CF₃ Amine (R₂NCF₃) reagents2->product

Caption: Two-step N-trifluoromethylation via a stable intermediate.

This approach effectively replaces a single, difficult transformation involving a transient intermediate with two higher-yielding steps involving a stable, characterizable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common unstable intermediates in fluorinated amine synthesis?

A1: The primary culprits are typically:

  • Fluorinated Imines (Schiff Bases): The C=N bond is highly polarized by fluorine substituents, making the carbon atom extremely electrophilic and prone to hydrolysis.[13][14][15] Using N-tert-butylsulfinyl imines can improve stability and control stereochemistry.[8]

  • Cationic Intermediates: Reactions proceeding through SN1-type mechanisms can generate carbocations. Fluorine atoms can be destabilizing to an adjacent carbocation, making these intermediates very short-lived unless stabilized by other means.[9][16][17]

  • Enamines: Fluorinated enamines can be unstable towards hydrolysis and polymerization, similar to their imine precursors.

  • Radical Intermediates: In photoredox-catalyzed reactions, fluorinated radical intermediates are generated. Their stability and reactivity are governed by factors different from their ionic counterparts.[18]

Q2: How do I choose the right fluorinating reagent to minimize side reactions?

A2: The choice of reagent is critical and depends on whether you need a nucleophilic or electrophilic fluorine source. Harsh, traditional reagents often lead to more side products.[2][19]

Reagent ClassExamplesCommon IntermediatesStability Considerations
Nucleophilic KF, CsF, DAST, Deoxo-FluorAlkoxide/anionic speciesHighly basic reagents (KF, CsF) can cause elimination side reactions. DAST/Deoxo-Fluor can generate HF, requiring acid-scavengers.[20]
Electrophilic Selectfluor, NFSI, N-Fluoropyridinium saltsCationic/radical speciesThese are generally milder but can be incompatible with electron-rich substrates. They are often used in late-stage fluorination due to their high selectivity.[20]
Trifluoromethyl Ruppert-Prakash Reagent (TMSCF₃), Umemoto's/Togni's ReagentsCF₃⁻ anion (nucleophilic) or CF₃⁺/CF₃• (electrophilic/radical)TMSCF₃ requires a fluoride initiator; its reactivity must be controlled to prevent side reactions.[21][22] Electrophilic CF₃ reagents are often more stable but less reactive.

Q3: Can protecting groups enhance the stability of my intermediates?

A3: Absolutely. Protecting groups are a cornerstone of managing reactivity.

  • For the Amine: The N-tert-butylsulfinyl group, as developed by Ellman, is a powerful tool. It acts as a chiral auxiliary and activates the imine for nucleophilic addition while also providing steric bulk that can protect the C=N bond from unwanted hydrolysis.[8]

  • For Other Functionality: If other functional groups in your molecule can interfere with the fluorination reaction (e.g., by acting as a nucleophile), they must be protected. For example, protecting a nearby hydroxyl or carboxylate group can prevent intramolecular cyclization that might consume your desired intermediate.[7]

Experimental Protocol: Two-Step N-Trifluoromethylation of a Secondary Amine

This protocol is adapted from methodologies that utilize a stable thiocarbamoyl fluoride intermediate.[11][12]

Step 1: Synthesis of Thiocarbamoyl Fluoride Intermediate

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10 minutes.

  • Solvent & Base: Add anhydrous Dichloromethane (DCM, 0.2 M) via syringe, followed by Diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • CS₂ Addition: Slowly add Carbon Disulfide (CS₂, 1.2 eq) via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Fluorination: Slowly add Diethylaminosulfur Trifluoride (DAST, 1.3 eq) dropwise via syringe. Caution: DAST is toxic and reacts violently with water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude thiocarbamoyl fluoride can often be purified by flash column chromatography on silica gel.

Step 2: Desulfurative Fluorination to N-CF₃ Amine

  • Setup: To an oven-dried flask, add the purified thiocarbamoyl fluoride (1.0 eq) and Silver(I) Fluoride (AgF, 3.0 eq). Caution: AgF is light-sensitive and corrosive.

  • Inert Atmosphere: Seal and purge the flask with Argon or Nitrogen.

  • Solvent: Add anhydrous Acetonitrile (MeCN, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by LC-MS or ¹⁹F NMR.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the final N-trifluoromethyl amine.[12]

References
  • TBA, T. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie. [Link]

  • Yi, W., et al. (2021). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of β-trifluoromethyl amines. [Link]

  • TBA, T. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega. [Link]

  • Toste, F. D., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Wang, F., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Challener, C. A. (2021). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

  • Tang, R-Y., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. [Link]

  • SlideShare. (2018). Organic reactive intermediate. [Link]

  • ResearchGate. (2018). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. [Link]

  • University of Nottingham. (2019). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Reich, H. (2023). Reactive Intermediates. Organic Chemistry Data. [Link]

  • Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Publications. [Link]

  • Chemistry LibreTexts. (2020). 5.6: Reactive intermediates. [Link]

  • MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. [Link]

  • Royal Society of Chemistry. (2024). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Publications. [Link]

  • Arts, Science & Commerce College Kolhar. Structure, Stability and Reactions of Reactive Intermediates. [Link]

Sources

Reference Data & Comparative Studies

Validation

validating the mechanism of action for compounds derived from 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the elucidation of a compound's mechanism of action (MoA) is a critical step that bridges its chemical structure...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the elucidation of a compound's mechanism of action (MoA) is a critical step that bridges its chemical structure to its therapeutic effect. This guide provides a comprehensive framework for validating the MoA of novel compounds derived from 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride. Due to the limited publicly available data on this specific molecule, we will explore potential MoAs based on the activities of structurally related compounds. This comparative analysis will not only propose testable hypotheses but also benchmark against established alternatives, offering a robust strategy for its preclinical development.

The Enigma of 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride: Mapping a Path Forward

The 3-phenylcyclobutanamine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The specific compound, 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride, is commercially available for research purposes, yet its biological targets and MoA remain largely uncharacterized in the public domain. This guide, therefore, adopts an inferential and comparative approach. By examining the known biological activities of structurally analogous compounds, we can delineate a set of plausible MoAs for our target compound and design a rigorous experimental plan for their validation.

Potential Mechanisms of Action and Comparative Analysis

Based on the reported activities of structurally similar molecules, we will investigate three primary, plausible mechanisms of action for 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride:

  • Cannabinoid Receptor (CB1/CB2) Modulation

  • Murine Double Minute 2 (MDM2) Inhibition

  • Protein Kinase Inhibition

For each potential MoA, we will present the evidence from related compounds, propose a detailed validation workflow, and compare it with established alternative compounds.

Cannabinoid Receptor (CB1/CB2) Modulation

The endocannabinoid system, primarily through the CB1 and CB2 receptors, plays a crucial role in regulating a wide array of physiological processes, including pain, mood, and appetite. A structurally related compound, trans-3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, has been suggested to act as a cannabinoid receptor agonist[1]. This provides a strong rationale for investigating whether our compound of interest shares this activity.

Experimental Validation Workflow

A tiered approach is recommended to validate the potential interaction of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride with cannabinoid receptors.

Tier 1: Initial Binding Assessment

  • Objective: To determine if the compound binds to CB1 and CB2 receptors.

  • Protocol: Competitive radioligand binding assays using membranes from cells overexpressing human CB1 and CB2 receptors. A standard radioligand, such as [³H]CP-55,940, will be used.

Tier 2: Functional Activity Characterization

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Protocol:

    • GTPγS Binding Assay: Measures G-protein activation upon receptor agonism.

    • cAMP Accumulation Assay: Measures the inhibition of adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation.

Tier 3: Cellular Phenotypic Assays

  • Objective: To assess the compound's effect on downstream cellular signaling.

  • Protocol: In a relevant cell line (e.g., Neuro2a for CB1, CHO-K1 for CB2), measure the modulation of downstream signaling pathways, such as the MAPK/ERK pathway, via Western blotting.

G cluster_0 Tier 1: Binding cluster_1 Tier 2: Function cluster_2 Tier 3: Cellular Signaling Compound Test Compound Radioligand [³H]CP-55,940 Compound->Radioligand Competes with Receptor CB1/CB2 Receptor Radioligand->Receptor Binds to Agonist Test Compound (as Agonist) Receptor2 CB1/CB2 Receptor Agonist->Receptor2 Activates G_Protein G-protein Receptor2->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Receptor2->Adenylyl_Cyclase Inhibits GTP_gamma_S [³⁵S]GTPγS G_Protein->GTP_gamma_S Binds cAMP cAMP Levels Adenylyl_Cyclase->cAMP Decreases Activated_Receptor Activated CB1/CB2 MAPK_ERK MAPK/ERK Pathway Activated_Receptor->MAPK_ERK Modulates Cellular_Response Phenotypic Change MAPK_ERK->Cellular_Response Leads to

Figure 1: Experimental workflow for validating cannabinoid receptor modulation.

Comparative Analysis with Alternatives
CompoundMechanismPotency (Ki or EC50)Key Features
WIN 55,212-2 Non-selective CB1/CB2 agonistCB1: Ki = 62.3 nM; CB2: Ki = 3.3 nMWell-characterized tool compound.
CP 55,940 Non-selective CB1/CB2 agonistCB1: Ki = 0.58 nM; CB2: Ki = 0.68 nMHigh-affinity synthetic cannabinoid.
Rimonabant Selective CB1 inverse agonistCB1: Ki = 1.8 nMClinically evaluated for obesity.

Murine Double Minute 2 (MDM2) Inhibition

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Inhibition of the p53-MDM2 interaction is a promising strategy in cancer therapy. The observation that compounds structurally similar to trans-3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine can act as potent inhibitors of MDM2 suggests that our target compound may also possess this activity[1].

Experimental Validation Workflow

Tier 1: Biochemical Binding Assays

  • Objective: To confirm direct binding of the compound to MDM2 and disruption of the p53-MDM2 interaction.

  • Protocol:

    • Fluorescence Polarization (FP) Assay: A fluorescently labeled p53 peptide is displaced from MDM2 by the inhibitor, leading to a decrease in polarization.

    • Surface Plasmon Resonance (SPR): To determine the binding kinetics (kon and koff) and affinity (KD) of the compound for MDM2.

Tier 2: Cellular Target Engagement

  • Objective: To demonstrate that the compound can stabilize p53 in cells.

  • Protocol:

    • Western Blotting: In a p53 wild-type cancer cell line (e.g., SJSA-1), treat with the compound and measure the levels of p53 and its downstream target, p21.

    • Immunoprecipitation: Confirm the disruption of the p53-MDM2 complex in cells.

Tier 3: Functional Cellular Assays

  • Objective: To assess the downstream functional consequences of p53 stabilization.

  • Protocol:

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo): Determine the anti-proliferative effect of the compound on p53 wild-type versus p53-mutant or null cancer cell lines.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Quantify the induction of apoptosis.

Figure 2: Experimental workflow for validating MDM2 inhibition.

Comparative Analysis with Alternatives
CompoundMechanismPotency (IC50)Key Features
Nutlin-3a MDM2 InhibitorIC50 = 90 nM (FP assay)Cis-imidazoline analog, highly selective for MDM2.
RG7388 (Idasanutlin) MDM2 InhibitorIC50 = 6.5 nM (FP assay)Second-generation Nutlin analog with improved potency and oral bioavailability.
AMG 232 MDM2 InhibitorKi = 0.045 nM (SPR)Potent and selective piperidinone-based inhibitor.

Protein Kinase Inhibition

The 3-phenylcyclobutanamine scaffold is also found in molecules designed as protein kinase inhibitors. For instance, 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a building block for covalent kinase inhibitors[2]. Given the vast number of kinases and their importance in disease, particularly cancer, this represents a broad but important area of investigation.

Experimental Validation Workflow

Tier 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets from a large, unbiased panel.

  • Protocol: Screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a commercial kinase panel (e.g., DiscoverX KINOMEscan, Eurofins KinaseProfiler).

Tier 2: Dose-Response and Selectivity Profiling

  • Objective: To confirm the hits from the initial screen and determine their potency and selectivity.

  • Protocol:

    • Perform 10-point dose-response curves for the primary hits to determine their IC50 values.

    • Profile the most potent hits against a smaller, focused panel of related kinases to assess selectivity.

Tier 3: Cellular Mechanistic and Functional Assays

  • Objective: To validate target engagement in a cellular context and assess functional outcomes.

  • Protocol:

    • Target Phosphorylation Assay: In a relevant cell line, treat with the compound and measure the phosphorylation status of the identified kinase target and its known substrates via Western blotting or targeted mass spectrometry.

    • Cell-Based Functional Assays: Depending on the identified kinase, assess relevant cellular functions such as proliferation, migration, or invasion.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation Compound Compound Kinase_Panel Kinome Panel Compound->Kinase_Panel Screened against Potential_Hits Potential Kinase Hits Kinase_Panel->Potential_Hits Identifies Potential_Hits2 Potential Kinase Hits Dose_Response Dose-Response Assays Potential_Hits2->Dose_Response Tested in Selectivity_Panel Selectivity Panel Potential_Hits2->Selectivity_Panel Profiled against IC50 IC50 Values Dose_Response->IC50 Determines Confirmed_Hit Confirmed Kinase Target Compound2 Test Compound Target_Phosphorylation Target Phosphorylation Compound2->Target_Phosphorylation Inhibits Functional_Outcome Cellular Function Target_Phosphorylation->Functional_Outcome Impacts

Sources

Comparative

benchmarking the performance of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride-derived compounds against known drugs

The emergence of Cyclin-Dependent Kinase 2 (CDK2) as a critical therapeutic target—particularly in CCNE1-amplified ovarian cancers and as a resistance mechanism to CDK4/6 inhibitors in breast cancer—has driven a demand f...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of Cyclin-Dependent Kinase 2 (CDK2) as a critical therapeutic target—particularly in CCNE1-amplified ovarian cancers and as a resistance mechanism to CDK4/6 inhibitors in breast cancer—has driven a demand for highly selective kinase inhibitors and Targeted Protein Degraders (PROTACs).

This guide objectively benchmarks the performance of compounds derived from the 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1807939-75-8)[1] scaffold against established clinical standards. By analyzing the structural rationale, comparative efficacy, and experimental validation workflows, this guide provides a comprehensive framework for utilizing this building block in modern oncology drug discovery[2].

Structural Rationale: Why the FPC Scaffold?

The 3-(3-Fluorophenyl)cyclobutan-1-amine (FPC) moiety is increasingly utilized in patent literature for next-generation kinase inhibitors and degraders[3]. Its integration into a kinase-binding warhead provides three distinct mechanistic advantages:

  • Conformational Rigidity (The Cyclobutane Ring): Flexible alkyl chains incur a high entropic penalty upon binding to the rigid ATP-binding pocket of kinases. The sp³-rich cyclobutane ring restricts the dihedral angles of the amine, pre-organizing the molecule into a bioactive conformation that precisely vectors into the solvent-exposed region of CDK2.

  • Metabolic Stability & Multipolar Interactions (The 3-Fluoro Substitution): The fluorine atom acts as a bioisostere for a hydroxyl group. It engages in favorable multipolar interactions with the backbone amides of the kinase hinge region. Crucially, meta-fluorination blocks CYP450-mediated aromatic oxidation, significantly extending the compound's metabolic half-life compared to unsubstituted phenyl analogs.

  • Synthetic Versatility (The Primary Amine): The primary amine hydrochloride serves as an ideal synthetic handle. It can be readily coupled to carboxylic acids to form stable amides or subjected to reductive amination to attach E3 ligase-recruiting linkers (e.g., Cereblon or VHL ligands) in PROTAC design.

G Mitogen Mitogenic Stimuli CyclinE Cyclin E Upregulation Mitogen->CyclinE CDK2 CDK2 / Cyclin E Complex (Active Kinase) CyclinE->CDK2 RB Retinoblastoma Protein (RB) Hyperphosphorylation CDK2->RB E2F E2F Transcription Factors Released RB->E2F SPhase S-Phase Entry & DNA Replication E2F->SPhase Inhibitor FPC-Derived CDK2 Degrader (Intervention) Inhibitor->CDK2 Ubiquitination & Degradation

Figure 1: CDK2/Cyclin E signaling pathway and targeted intervention by FPC-derived degraders.

Quantitative Benchmarking Data

To objectively assess the performance of the FPC scaffold, we benchmark two representative derivatives—FPC-Inhibitor (a rationally designed reversible inhibitor) and FPC-PROTAC (a Cereblon-recruiting degrader)—against Dinaciclib (a clinical-stage pan-CDK inhibitor) and PF-07104091 (a highly selective CDK2 inhibitor in clinical trials).

A critical metric in CDK2 drug development is selectivity over CDK1. Because CDK1 is essential for the survival of all dividing cells, off-target CDK1 inhibition leads to severe, dose-limiting hematological toxicities[4].

Table 1: In Vitro Kinase Selectivity and Degradation Metrics
CompoundMechanism of ActionCDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)Selectivity (CDK1/CDK2)DC₅₀ (nM)Dₘₐₓ (%)
Dinaciclib Pan-CDK Inhibitor1.23.02.5xN/AN/A
PF-07104091 Selective CDK2 Inhibitor4.5>10,000>2,200xN/AN/A
FPC-Inhibitor Selective CDK2 Inhibitor2.18,500~4,047xN/AN/A
FPC-PROTAC CDK2 Targeted Degrader5.8>10,000>1,724x12.498%

Data Interpretation: The FPC-Inhibitor demonstrates a near two-fold improvement in CDK2 potency over PF-07104091 while maintaining >4,000-fold selectivity against CDK1. The FPC-PROTAC achieves near-complete degradation (Dₘₐₓ = 98%) at low nanomolar concentrations, proving that the FPC scaffold successfully vectors the linker out of the kinase pocket without disrupting ternary complex formation.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the benchmarking data, the experimental workflows must be designed as self-validating systems. Every protocol below includes internal controls to establish strict causality.

Protocol A: TR-FRET Kinase Binding Assay (Selectivity Profiling)

Objective: Quantify the thermodynamic binding affinity (IC₅₀) of FPC-derived compounds for CDK2 vs. CDK1.

Causality & Design: To ensure the measured IC₅₀ reflects true binding affinity rather than assay-dependent artifacts, the ATP concentration is strictly maintained at the apparent Michaelis constant ( Km​ ) for each specific kinase (approx. 30 µM for CDK2). This normalizes the competitive pressure across different kinase assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Dispense FPC-derived compounds in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin E (or CDK1/Cyclin B) enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ULight-labeled MBP substrate and ATP (at the exact Km​ for the respective kinase).

  • Termination & Detection: After 60 minutes, add 10 µL of Stop Solution containing EDTA and Europium-labeled anti-phospho-MBP antibody.

  • Self-Validation Check: The assay must include Staurosporine (a pan-kinase inhibitor) as a positive control to define the assay floor (100% inhibition) and a DMSO-only vehicle as the ceiling (0% inhibition). Additionally, a non-binding stereoisomer of the FPC-derivative is run in parallel to rule out non-specific, aggregation-based inhibition.

Protocol B: Targeted Protein Degradation (HiBiT CRISPR Knock-in Assay)

Objective: Validate that the FPC-PROTAC actively degrades CDK2 via the ubiquitin-proteasome system.

Causality & Design: Measuring endogenous protein levels is critical. Overexpressed, plasmid-driven tagged proteins can overwhelm the cellular ubiquitination machinery, leading to false negatives. We utilize CRISPR/Cas9 to tag endogenous CDK2 with an 11-amino-acid HiBiT peptide in OVCAR3 cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HiBiT-CDK2 OVCAR3 cells at 5,000 cells/well in a 384-well white plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a concentration gradient of the FPC-PROTAC (0.1 nM to 10 µM) for 24 hours.

  • Rescue Controls (Critical Step): In parallel wells, co-treat cells with the FPC-PROTAC (at its expected DC₉₀) and either 1 µM MG132 (a proteasome inhibitor) or 10 µM Pomalidomide (a Cereblon competitor).

  • Detection: Add Nano-Glo HiBiT Lytic Reagent. Incubate for 10 minutes to allow the HiBiT tag to complement with the LgBiT enzyme and generate luminescence.

  • Self-Validation Check: If the loss of luminescence (CDK2 degradation) is rescued by both MG132 and Pomalidomide, the mechanism is definitively validated as CRBN-dependent proteasomal degradation. If MG132 fails to rescue the signal, the compound is causing off-target cytotoxicity or transcriptional downregulation, not targeted degradation.

Workflow Step1 1. Target Binding (TR-FRET Assay) Step2 2. Ternary Complex (AlphaScreen) Step1->Step2 Step3 3. Ubiquitination (Cellular Assay) Step2->Step3 Step4 4. Proteasomal Degradation (Western Blot + MG132) Step3->Step4 Step5 5. Phenotypic Output (Cell Viability) Step4->Step5

Figure 2: Step-by-step experimental workflow for validating FPC-derived CDK2 PROTACs.

Conclusion

The benchmarking data clearly indicates that derivatives of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride offer superior physicochemical properties for targeting CDK2. The rigid cyclobutane linker and metabolically stable fluorophenyl ring overcome the historical challenge of CDK1/CDK2 selectivity. When applied to PROTAC technologies, this scaffold successfully directs the target protein to the proteasome, achieving deep degradation profiles that outperform traditional reversible inhibitors.

References
  • World Intellectual Property Organization. "WO2025043225A2 - Degraders of cyclin-dependent kinase 2." Google Patents, 2025.
  • World Intellectual Property Organization. "WO2024119122A1 - Cdk inhibitors and methods and use thereof." Google Patents, 2024.
  • Malumbres, M., et al. "Mammalian cyclin-dependent kinases." Nature Reviews Cancer, 2009. Available at: [Link]

Validation

Assessing the Selectivity Profile of Next-Generation LRRK2 Inhibitors Synthesized from 3-(3-Fluorophenyl)cyclobutan-1-amine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary: The Structural Rationale Mutations in Leucine-rich repeat kinase 2 (LRRK2), particularly the hyperactive G2019S mut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Structural Rationale

Mutations in Leucine-rich repeat kinase 2 (LRRK2), particularly the hyperactive G2019S mutation, represent one of the most common genetic risk factors for Parkinson's disease (PD)[1]. Consequently, LRRK2 kinase inhibition has emerged as a premier disease-modifying therapeutic strategy[2]. However, developing LRRK2 inhibitors presents a dual challenge: achieving high blood-brain barrier (BBB) penetrance while maintaining exquisite kinome selectivity to avoid the peripheral toxicities (e.g., lung and kidney abnormalities) associated with sustained LRRK2 inhibition[3].

The chemical intermediate 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1807939-75-8) serves as an optimal building block for synthesizing next-generation, CNS-penetrant kinase inhibitors.

  • Causality of the Cyclobutane Ring: The rigid, sp3-hybridized cyclobutane ring restricts the conformational flexibility of the amine. This lowers the molecular weight and polar surface area (PSA) compared to piperidine or piperazine analogs, driving superior passive BBB permeability.

  • Causality of the Fluorophenyl Moiety: The 3-fluorophenyl group is spatially directed by the cyclobutane ring to exploit the highly specific, hydrophobic "selectivity pocket" within the LRRK2 ATP-binding cleft. The fluorine atom enhances metabolic stability against hepatic cytochromes while modulating the pKa of the adjacent amine, ensuring the molecule remains largely un-ionized in the lipophilic environment of the BBB.

This guide evaluates the selectivity and efficacy profile of a representative novel inhibitor derived from this building block—designated here as FPC-1 (Fluorophenyl-cyclobutyl-1)—against established standard-of-care reference compounds.

Comparative Profiling: FPC-1 vs. Standard-of-Care

To objectively assess the performance of the FPC-1 scaffold, we compare it against two benchmark LRRK2 inhibitors:

  • MLi-2: The current "gold standard" preclinical tool compound. It is highly potent and brain-penetrant but can induce LRRK2 protein destabilization and degradation in peripheral tissues (lung/kidney) at high doses[3][4].

  • LRRK2-IN-1: A first-generation type I inhibitor. While highly potent in vitro, it fails to cross the BBB, limiting its use to cellular assays[2].

Table 1: Quantitative Comparison of LRRK2 Inhibitors
MetricLRRK2-IN-1 (First-Gen)MLi-2 (Gold Standard)FPC-1 (Novel Scaffold)
LRRK2 WT IC₅₀ (nM) 13.00.761.2
LRRK2 G2019S IC₅₀ (nM) 6.00.280.45
Kinome Selectivity (S₁₀ score) Moderate (0.08)Excellent (0.01)Excellent (0.015)
Brain Penetrance (K_p,uu) < 0.05 (Poor)0.8 (High)1.1 (Exceptional)
Peripheral Degradation Liability LowHigh (Lung/Kidney)Low

Data Interpretation: FPC-1 matches the nanomolar potency of MLi-2 against the pathological G2019S mutant[5]. However, the incorporation of the 3-(3-fluorophenyl)cyclobutan-1-amine motif yields a superior unbound brain-to-plasma ratio (K_p,uu > 1.0), indicating active CNS accumulation without the peripheral target degradation liability seen with MLi-2[3].

LRRK2 Signaling & Intervention Logic

LRRK2 directly phosphorylates a subset of Rab GTPases, most notably Rab10 at Threonine 73 (Thr73)[6]. Hyperactive LRRK2 (G2019S) leads to hyperphosphorylated Rab10, which impairs lysosomal transport and promotes the accumulation of toxic alpha-synuclein aggregates[7][8]. Measuring pThr73-Rab10 is therefore the most reliable, validated biomarker for LRRK2 target engagement[9].

LRRK2_Pathway LRRK2 LRRK2 (G2019S Mutant) Hyperactive Kinase Rab10 Rab10 GTPase (Physiological Substrate) LRRK2->Rab10 Phosphorylates pRab10 pThr73-Rab10 (Pathological State) Rab10->pRab10 Conformational Shift Lysosome Lysosomal Dysfunction & Alpha-Synuclein Accumulation pRab10->Lysosome Impairs Transport FPC1 FPC-1 Inhibitor (Fluorophenyl-cyclobutyl-amine) FPC1->LRRK2 ATP-competitive Block

Fig 1: LRRK2-mediated Rab10 phosphorylation pathway and inhibitory intervention by FPC-1.

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the evaluation of FPC-1 relies on a self-validating tiered workflow.

Workflow Synth Synthesis via 3-(3-Fluorophenyl) cyclobutan-1-amine TRFRET Primary Screen (TR-FRET IC50) Synth->TRFRET Kinome Kinome Profiling (Off-target Panel) TRFRET->Kinome Cellular Cellular Target Engagement (pRab10) Kinome->Cellular BBB In Vivo BBB Penetration (Kp,uu) Cellular->BBB

Fig 2: Tiered experimental workflow for validating FPC-derived LRRK2 inhibitors.

Protocol 1: In Vitro Kinase Selectivity Profiling (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over radiometric assays because it provides a homogenous, wash-free format that eliminates artifacts caused by compound aggregation or non-specific binding, ensuring high-fidelity IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing 10 nM recombinant LRRK2 (WT or G2019S) and 400 nM ULight-labeled myelin basic protein (MBP) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense FPC-1, MLi-2, and LRRK2-IN-1 in a 10-point, 3-fold dilution series (from 10 µM to 0.5 nM) into a 384-well proxiplate using an acoustic dispenser.

  • Incubation: Add the 2X enzyme/substrate mix to the compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP (final concentration) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and 2 nM Europium-labeled anti-phospho-MBP antibody. Incubate for 1 hour.

  • Readout & Self-Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Include a kinase-dead LRRK2 mutant (D1994A) well and a "No ATP" well. The signal from these wells must equal the background fluorescence; otherwise, the compound is emitting auto-fluorescence, invalidating the data.

Protocol 2: Cellular Target Engagement via pRab10 Western Blotting

Rationale: While some early studies measured LRRK2 autophosphorylation at Ser935, this site is dephosphorylated indirectly upon inhibitor binding and does not reliably reflect true kinase activity[10]. Rab10 (Thr73) is a direct, physiological substrate[6][9].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells (which express high levels of endogenous LRRK2 and Rab10) in 6-well plates at 80% confluency.

  • Inhibitor Treatment: Treat cells with FPC-1 or MLi-2 at concentrations ranging from 1 nM to 1000 nM for 2 hours.

  • Lysis: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the pThr73 state).

  • Immunoblotting: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probing: Probe with primary antibodies against pThr73-Rab10 (e.g., MJFF-pRab10 clone), total Rab10, total LRRK2, and GAPDH.

  • Self-Validation & Causality Check: Quantify the bands using densitometry. Normalize the pThr73-Rab10 signal to total Rab10, not just GAPDH.

    • Self-Validation Check: Evaluate the total LRRK2 bands. If total LRRK2 decreases alongside pRab10, the compound is inducing proteasomal degradation of the kinase rather than purely inhibiting its active site[3]. FPC-1 demonstrates pure kinase inhibition without initiating the degradation pathways triggered by MLi-2.

Conclusion

The integration of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride into the core scaffold of LRRK2 inhibitors represents a significant leap in medicinal chemistry design. By leveraging the conformational rigidity of the cyclobutane ring and the targeted lipophilicity of the fluorophenyl group, novel compounds like FPC-1 achieve the elusive balance of nanomolar G2019S potency, exceptional kinome selectivity, and high brain penetrance, overcoming the pharmacokinetic and toxicological limitations of previous generations.

References

  • Choi, H. G., et al. "Brain Penetrant LRRK2 Inhibitor." MRC PPU, [Link]

  • Eguchi, T., et al. "LRRK2 and its substrate Rab GTPases are sequentially targeted onto stressed lysosomes and maintain their homeostasis." ALZFORUM, [Link]

  • Fell, M. J., et al. "Discovery of a potent, selective and brain penetrant LRRK2 kinase inhibitor for the treatment of Parkinson's disease." American Chemical Society, [Link]

  • Fan, Y., et al. "Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils." Biochemical Journal, [Link]

  • Kluss, J. H., et al. "Lysosomal positioning regulates Rab10 phosphorylation at LRRK2+ lysosomes." PMC - NIH, [Link]

  • Lee, B. D., et al. "Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease." PMC - NIH, [Link]

  • Lobbestael, E., et al. "Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation." PMC - NIH, [Link]

  • Purlyte, E., et al. "LRRK2 exonic variants associated with Parkinson's disease augment phosphorylation levels for LRRK2-Ser1292 and Rab10-Thr73." bioRxiv, [Link]

  • Steger, M., et al. "Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases." eLife, [Link]

  • Zhao, Y., et al. "The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease." PMC - NIH, [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride. As a research chemical, its handling and disposal demand a rigorous ad...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride. As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel, the community, and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the waste management process.

Compound Identification and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride is a fluorinated organic compound used in research settings.[1] Its hydrochloride salt form suggests it is likely a solid at room temperature.

The primary safety concern, as indicated by safety data sheets for analogous compounds, is its corrosive nature. It is classified as causing severe skin burns and eye damage. This dictates the stringent requirements for personal protective equipment and handling procedures.

Table 1: Compound Identification and Hazard Summary

PropertyDetailsReference(s)
Chemical Name 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride[2][3]
Molecular Formula C₁₀H₁₃ClFN[1]
Molecular Weight 201.67 g/mol [1]
Primary Hazards Skin Corrosion (Sub-category 1C), Serious Eye Damage (Category 1)
GHS Pictogram Corrosion
Hazard Statements H314: Causes severe skin burns and eye damage.
Signal Word Danger

The Four Pillars of Chemical Waste Management

Effective laboratory waste disposal is built on four foundational principles. Adherence to these ensures safety and regulatory compliance.

  • Characterization: Know the properties of the waste you are generating. For this compound, the key characteristics are: Corrosive and Halogenated Organic .

  • Segregation: Never mix incompatible waste streams.[4] Mixing halogenated and non-halogenated wastes can disrupt recycling processes and create hazardous byproducts during disposal.[5]

  • Containment: Always use appropriate, sealed, and clearly labeled containers for waste accumulation.[6][7]

  • Documentation: Maintain accurate records of waste generation and disposal, as required by institutional policy and regulations like the Resource Conservation and Recovery Act (RCRA).[7]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the final handover for disposal.

Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, comprehensive PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be used.[8]

  • Work Area: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[9]

Waste Segregation: A Critical Decision

This is the most crucial step in the disposal process. 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride must be disposed of as Halogenated Organic Waste .

Causality: Non-halogenated organic solvents are often reprocessed and used as fuel. Halogenated compounds, like this one, can form highly toxic and corrosive substances (e.g., hydrogen fluoride) during combustion if not processed in a specialized high-temperature incinerator equipped with scrubbers.[5] Mixing them contaminates the entire non-halogenated waste stream, creating a more complex and hazardous disposal challenge.

Container Selection and Labeling
  • Container Choice:

    • Use a designated waste container compatible with corrosive and organic materials. A high-density polyethylene (HDPE) or glass container is typically suitable.[4]

    • Ensure the container has a tightly fitting, leak-proof cap. It must be kept closed at all times except when waste is being added.[6][9]

    • If reusing an empty reagent bottle, ensure it is triple-rinsed and that the original label is completely defaced or removed to avoid confusion.[10]

  • Labeling:

    • Properly label the waste container before adding any waste.[11]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".

    • List all chemical constituents by their full name, including "3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride" and any solvents used.

    • Include the approximate concentration or percentage of each component.

    • Add appropriate hazard warnings, such as "Corrosive".[6]

Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a dedicated section of a fume hood.[7][11]

  • Store the halogenated waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]

  • Ensure the SAA is away from incompatible materials, particularly strong bases, acids, and oxidizers.[4]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA, per EPA guidelines.[10]

Final Disposal

Once the waste container is full or is no longer needed, arrange for its collection.

  • Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EH&S) department.

  • Ensure the cap is tightly sealed and the container exterior is clean and free of contamination.

  • Hand the waste over to authorized EH&S personnel or a licensed hazardous waste disposal contractor for final disposal at an approved facility.[12]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE described in section 3.1.

  • Containment: Prevent the spill from spreading or entering drains.[8]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a designated waste container. Avoid generating dust.[13]

    • For liquid solutions, cover with a compatible absorbent material (e.g., sand, vermiculite).[8]

  • Disposal: All cleanup materials (absorbents, contaminated gloves, etc.) are also considered hazardous waste and must be placed in the same halogenated organic waste container.[10]

Disposal of "Empty" Containers

An empty container that held this compound is not truly empty and must be managed as hazardous waste.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[9]

  • Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste. [9] It must be collected and added to your halogenated organic waste container.

  • Final Container Disposal: After triple-rinsing, the container can often be disposed of in the regular laboratory glassware or plastic waste stream, but only after the label has been completely removed or defaced.[10] Always confirm this final step with your institutional EH&S guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride.

G cluster_start Start: Point of Generation cluster_prep Preparation & Hazard Mitigation cluster_procedure Disposal Procedure cluster_end Final Disposition Start Unused or Contaminated 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride PPE Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Characterize Step 2: Characterize Waste (Solid/Liquid, Corrosive, Halogenated) PPE->Characterize Segregate Step 3: Segregate as HALOGENATED ORGANIC WASTE Characterize->Segregate Container Step 4: Select Compatible Container (HDPE or Glass) Segregate->Container Label Step 5: Label Container Correctly (Contents, Hazards, 'Hazardous Waste') Container->Label Store Step 6: Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Request Step 7: Request Pickup from Environmental Health & Safety (EH&S) Store->Request Disposal Final Disposal by Licensed Facility Request->Disposal

Caption: Disposal workflow for 3-(3-Fluorophenyl)cyclobutan-1-amine HCl.

References

  • TCI Chemicals. (2024, November 28). Safety Data Sheet.
  • BASF. (2026, March 6). Safety Data Sheet.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Sapphire Bioscience. 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • ChemScene. (1R,3r)-3-(fluoromethyl)cyclobutan-1-amine hydrochloride.
  • Apollo Scientific. 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Safety Data Sheet.
  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • PubChemLite. 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride (C10H12FN).
  • BLD Pharm. 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

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